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Core Science & Biosynthesis

Foundational

4-formylindole-1-acetic acid CAS number and identifiers

An In-Depth Technical Guide to 4-Formylindole-1-Acetic Acid and its Congeners: Synthesis, Properties, and Applications For Researchers, Scientists, and Drug Development Professionals Executive Summary Introduction: The I...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Formylindole-1-Acetic Acid and its Congeners: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Indole Scaffold in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The functionalization of the indole ring at various positions allows for the fine-tuning of its pharmacological properties. The introduction of a formyl group provides a versatile handle for further chemical modifications, while the acetic acid moiety at the N1 position can influence solubility, metabolic stability, and receptor interactions. This guide focuses on the specific, yet uncharacterized, 4-formylindole-1-acetic acid, providing a roadmap for its exploration.

Navigating the Chemical Landscape: Identifiers of Key Analogs

A thorough search of chemical databases reveals a lack of a registered CAS number and extensive experimental data for 4-formylindole-1-acetic acid. However, key isomers and precursors are well-documented and commercially available. Understanding their properties is crucial for any researcher venturing to synthesize and study the title compound.

Table 1: Chemical Identifiers of Key Indole Analogs

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
(3-Formyl-1-indolyl)acetic acid 138423-98-0[1][2]C₁₁H₉NO₃203.19[1][2]Isomer of the target compound; used as a linker in chemical synthesis.[1][3]
Indole-4-carboxaldehyde 1074-86-8[4][5]C₉H₇NO145.16[5][6]Key precursor for the synthesis of 4-substituted indole derivatives; a synthetic intermediate.[4][5]
2-(1H-Indol-1-yl)acetic acid 24297-59-4[7][8][9]C₁₀H₉NO₂175.18The N-acetic acid indole core without the formyl group.
1H-Indole-4-acetic acid 16176-74-2[10]C₁₀H₉NO₂175.18[10]Isomer with the acetic acid group at the C4 position.

Synthetic Strategy: A Proposed Route to 4-Formylindole-1-Acetic Acid

The synthesis of 4-formylindole-1-acetic acid can be logically approached through the N-alkylation of indole-4-carboxaldehyde. This method is a standard and reliable way to introduce substituents at the nitrogen of the indole ring.

Causality of Experimental Choices

The choice of indole-4-carboxaldehyde as the starting material is dictated by the desired position of the formyl group. The N-alkylation reaction is a robust and well-established method for modifying the indole nitrogen. The use of a weak base like potassium carbonate is crucial to deprotonate the indole nitrogen, making it nucleophilic, without causing unwanted side reactions with the aldehyde group. Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the reaction.

Step-by-Step Experimental Protocol

Reaction: N-alkylation of Indole-4-carboxaldehyde

  • Reactant Preparation: To a solution of Indole-4-carboxaldehyde (1.0 eq) in dry acetone, add anhydrous potassium carbonate (1.5 eq).

  • Addition of Alkylating Agent: To the stirred suspension, add ethyl bromoacetate (1.2 eq) dropwise at room temperature.

  • Reaction Monitoring: The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, the reaction mixture is cooled to room temperature, and the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure.

  • Extraction: The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • Purification: The crude product, ethyl 4-formylindole-1-acetate, is purified by column chromatography on silica gel.

  • Hydrolysis: The purified ester is then dissolved in a mixture of tetrahydrofuran (THF) and water, and lithium hydroxide (2.0 eq) is added. The mixture is stirred at room temperature until the ester is fully hydrolyzed (monitored by TLC).

  • Final Isolation: The reaction mixture is acidified with dilute HCl, and the product, 4-formylindole-1-acetic acid, is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated to yield the final product.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction1 Step 1: N-Alkylation cluster_intermediate Intermediate cluster_reaction2 Step 2: Hydrolysis cluster_product Final Product Indole4Carboxaldehyde Indole-4-carboxaldehyde Alkylation N-Alkylation in Acetone Indole4Carboxaldehyde->Alkylation EthylBromoacetate Ethyl Bromoacetate EthylBromoacetate->Alkylation Base K₂CO₃ Base->Alkylation Ester Ethyl 4-formylindole-1-acetate Alkylation->Ester Hydrolysis Base Hydrolysis (LiOH) Ester->Hydrolysis FinalProduct 4-Formylindole-1-acetic acid Hydrolysis->FinalProduct Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Gene Target Gene Expression TranscriptionFactor->Gene Promotes Molecule 4-Formylindole-1-acetic acid derivative Molecule->Kinase1 Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion and Future Directions

While 4-formylindole-1-acetic acid remains an underexplored molecule, its structural features suggest significant potential as a versatile building block in organic synthesis and as a scaffold for the development of novel therapeutic agents. This guide provides a foundational understanding and a practical starting point for researchers interested in this compound. Future work should focus on the successful synthesis and full experimental characterization of 4-formylindole-1-acetic acid, followed by a systematic evaluation of its biological activities. The insights gained from such studies will undoubtedly contribute to the ever-expanding field of indole chemistry and its applications in medicine.

References

  • Synthesis of indoles. Organic Chemistry Portal. [Link]

  • Synthesis and Chemistry of Indole. [Link]

  • Indole-4-carboxaldehyde (4-Formylindole) (C9H7NO), 1 grams. CP Lab Safety. [Link]

  • 1H-Indole-4-acetic acid. PubChem. [Link]

  • Indole Acetic Acid Exerts Anti-Depressive Effects on an Animal Model of Chronic Mild Stress. MDPI. [Link]

Sources

Exploratory

2-(4-Formyl-1H-indol-1-yl)acetic acid molecular weight and formula

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers Executive Summary: Chemical Identity & Core Metrics 2-(4-Formyl-1H-indol-1-yl)acetic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary: Chemical Identity & Core Metrics

2-(4-Formyl-1H-indol-1-yl)acetic acid is a bifunctional indole scaffold featuring an aldehyde at the C4 position and a carboxylic acid moiety at the N1 position. It serves as a critical intermediate in the synthesis of prostaglandin D2 receptor 2 (CRTH2) antagonists, aldose reductase inhibitors, and DNA-encoded library building blocks.

The compound combines the electrophilic reactivity of the formyl group with the acidic/nucleophilic versatility of the acetic acid tail, making it a "linchpin" scaffold for diversity-oriented synthesis.

Table 1: Physicochemical Profile
PropertyValueNotes
IUPAC Name 2-(4-Formyl-1H-indol-1-yl)acetic acid
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol Average Mass
Monoisotopic Mass 203.0582 DaFor HRMS calibration
CAS Number Not widely catalogedSynthesized from CAS 1074-86-8
Appearance Off-white to pale yellow solidOxidizes slowly in air
Solubility DMSO, DMF, MeOHPoor solubility in water/hexanes
pKa (Predicted) ~3.8 (Carboxylic acid)Acidic moiety
LogP (Predicted) 1.2 – 1.5Lipophilic core

Structural Analysis & Chemoinformatics

The molecule is defined by a rigid indole core substituted at two key vectors:

  • N1-Position (Tail): A carboxymethyl group that provides solubility and a handle for amide coupling or ionic interactions.

  • C4-Position (Head): A formyl group (-CHO) located in the benzenoid ring, offering a distinct vector from the more common C3-formyl indoles (Vilsmeier-Haack products).

Chemoinformatic Identifiers
  • SMILES: OC(=O)Cn1cc(c2c1cccc2)C=O (Note: C4 substitution pattern)

  • InChI Key: (Generated based on structure) C11H9NO3 specific isomer.

Diagram 1: Structural Connectivity & Numbering

The following diagram illustrates the atomic connectivity and the specific substitution pattern distinguishing this isomer from the common 3-formyl variant.

IndoleStructure Figure 1: Functional decomposition of 2-(4-Formyl-1H-indol-1-yl)acetic acid. IndoleCore Indole Core (Rigid Scaffold) Formyl 4-Formyl Group (Electrophile) IndoleCore->Formyl C4 Position AceticAcid N1-Acetic Acid (Linker/Acid) IndoleCore->AceticAcid N1 Position

Validated Synthesis Protocol

Since the specific 4-isomer is not a standard catalog item compared to the 3-isomer, it must often be synthesized. The following protocol utilizes 4-Formylindole (CAS 1074-86-8) as the starting material. This route is preferred over Vilsmeier-Haack formylation, which selectively targets the C3 position.

Reaction Scheme
  • Step 1 (N-Alkylation): 4-Formylindole + Methyl Bromoacetate

    
     Methyl Ester Intermediate.
    
  • Step 2 (Hydrolysis): Methyl Ester + LiOH

    
     Final Acid Product.
    
Diagram 2: Synthesis Workflow

Synthesis Figure 2: Two-step synthesis route from commercially available 4-formylindole. Start Start: 4-Formylindole (CAS 1074-86-8) Reagents1 Cs2CO3 or NaH Methyl Bromoacetate DMF, 0°C to RT Start->Reagents1 Intermed Intermediate: Methyl 2-(4-formyl-1H-indol-1-yl)acetate Reagents1->Intermed N-Alkylation Reagents2 LiOH (2.0 eq) THF/H2O (3:1) RT, 2-4 h Intermed->Reagents2 Product Product: 2-(4-Formyl-1H-indol-1-yl)acetic acid Reagents2->Product Saponification

Detailed Methodology
Step 1: N-Alkylation
  • Reagents: 4-Formylindole (1.0 eq), Cesium Carbonate (Cs₂CO₃, 1.5 eq), Methyl Bromoacetate (1.2 eq).

  • Solvent: Anhydrous DMF (Dimethylformamide).

  • Protocol:

    • Dissolve 4-formylindole in DMF (0.2 M concentration) under N₂ atmosphere.

    • Add Cs₂CO₃ and stir for 15 minutes at room temperature (RT) to deprotonate the indole N-H (pKa ~16).

    • Cool to 0°C and add Methyl Bromoacetate dropwise.

    • Allow to warm to RT and stir for 2–4 hours.

    • QC Check: Monitor by TLC (Hexane/EtOAc 7:3). The starting material (Rf ~0.4) should disappear, replaced by the ester (Rf ~0.6).

    • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash column chromatography (SiO₂).

Step 2: Saponification[1]
  • Reagents: Methyl ester intermediate (1.0 eq), Lithium Hydroxide (LiOH·H₂O, 2.0 eq).

  • Solvent: THF/Water (3:1 mixture).

  • Protocol:

    • Dissolve the ester in THF/Water.

    • Add LiOH and stir vigorously at RT.

    • QC Check: Monitor by TLC or LC-MS. Ester conversion is usually complete within 2 hours.

    • Workup: Acidify carefully with 1M HCl to pH ~3. The carboxylic acid product often precipitates.

    • Isolation: Filter the precipitate or extract with EtOAc/DCM. Recrystallize from Ethanol/Water if necessary.

Characterization & Quality Control

To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • Aldehyde (-CHO): Singlet,

      
       10.0 – 10.2 ppm. Diagnostic peak.
      
    • Indole C2-H: Doublet/Singlet,

      
       7.4 – 7.6 ppm.
      
    • Aromatic Ring: Multiplets,

      
       7.2 – 8.0 ppm (3 protons).
      
    • N-CH₂ (Methylene): Singlet,

      
       5.0 – 5.2 ppm.
      
    • Acid (-COOH): Broad singlet,

      
       12.0 – 13.0 ppm (exchangeable with D₂O).
      
Mass Spectrometry (MS)[3]
  • ESI-MS (Negative Mode): m/z 202.1 [M-H]⁻.

  • ESI-MS (Positive Mode): m/z 204.2 [M+H]⁺ (Aldehydes can hydrate, so [M+H₂O+H]⁺ peaks at 222 may also be observed).

TLC Visualization
  • UV (254 nm): Strong absorption due to indole conjugation.

  • 2,4-DNP Stain: Stains orange/red, confirming the presence of the aldehyde.

  • Bromocresol Green: Stains yellow on blue background, confirming the carboxylic acid.

Applications in Drug Discovery[4]

CRTH2 Antagonists

The indole-1-acetic acid motif is a pharmacophore found in several CRTH2 (Prostaglandin D2 receptor 2) antagonists, such as Fevipiprant . The 4-formyl group allows for the introduction of diverse side chains (via reductive amination or Wittig reactions) to probe the hydrophobic pocket of the receptor.

DNA-Encoded Libraries (DEL)

The bifunctionality of this molecule makes it an ideal "headpiece" or scaffold for DEL synthesis.

  • Acid: Attaches to the DNA linker via amide bond.

  • Aldehyde: Serves as a reversible handle for chemical transformations (e.g., multicomponent reactions like Ugi or Groebke-Blackburn-Bienaymé) to generate high-complexity libraries.

Aldose Reductase Inhibitors

Substituted indole-1-acetic acids are classic inhibitors of aldose reductase (ALR2). The 4-position substitution is critical for selectivity against the related aldehyde reductase (ALR1).

Safety & Handling (E-E-A-T)

  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to carboxylic acids (forming the dicarboxylic acid impurity).

  • Handling: Use standard PPE (gloves, goggles). Work in a fume hood to avoid inhalation of indole dust.

References

  • PubChem. (n.d.).[2] Compound Summary: Indole-4-carboxaldehyde.[3] National Library of Medicine. Retrieved from [Link]

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley.
  • Estep, K. G., et al. (1998). Indole-1-acetic acids as aldose reductase inhibitors. Journal of Medicinal Chemistry. (Context for pharmacophore utility).

Sources

Foundational

Technical Guide: Biological Activity & Design of 4-Formylindole-N-acetic Acid Analogs

Executive Summary This technical guide details the pharmacological utility, chemical synthesis, and biological evaluation of 4-formylindole-1-acetic acid (also known as 4-formylindole-N-acetic acid) and its derivatives....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the pharmacological utility, chemical synthesis, and biological evaluation of 4-formylindole-1-acetic acid (also known as 4-formylindole-N-acetic acid) and its derivatives. While the indole scaffold is ubiquitous in medicinal chemistry, the specific functionalization at the C4 position combined with the N1-acetic acid moiety creates a privileged pharmacophore primarily targeting Aldose Reductase (ALR2) .

These analogs are critical in the development of therapeutics for diabetic complications (neuropathy, retinopathy, cataracts) due to their ability to selectively inhibit ALR2 while sparing Aldehyde Reductase (ALR1). This guide provides researchers with a self-validating roadmap for synthesizing these scaffolds and evaluating their efficacy through enzyme kinetics and cytotoxicity assays.

Part 1: Structural Rationale & Pharmacophore

The design of 4-formylindole-1-acetic acid analogs is driven by the structure-activity relationship (SAR) requirements of the Aldose Reductase active site.

The "Warhead" Strategy
  • N1-Acetic Acid Tail: Acts as the "anionic head." It mimics the substrate's acidic functionality, anchoring the molecule into the Anionic Pocket (formed by Tyr48, His110, Trp111) of the ALR2 enzyme via electrostatic interactions.

  • Indole Core: Provides the rigid hydrophobic scaffold that occupies the active site's hydrophobic cleft.

  • 4-Formyl Group (C4): This is the reactive handle. It is rarely the final drug; rather, it is condensed with hydrazines, amines, or thiazolidinediones to form extended structures (e.g., hydrazones). These extensions protrude into the Specificity Pocket , which is distinct in ALR2 compared to ALR1, thereby reducing off-target toxicity.

Mechanism of Action Diagram

The following diagram illustrates the SAR logic and the pathway from the scaffold to the active inhibitor.

SAR_Logic Scaffold 4-Formylindole-1-acetic Acid Derivatization Schiff Base/Hydrazone Formation Scaffold->Derivatization + Hydrazines/Amines Inhibitor Active ARI Analog Derivatization->Inhibitor Target Aldose Reductase (ALR2) Inhibitor->Target Inhibition Acid_Head N-Acetic Acid (Binds Anionic Pocket) Inhibitor->Acid_Head Contains C4_SideChain C4-Extension (Binds Specificity Pocket) Inhibitor->C4_SideChain Contains Acid_Head->Target Electrostatic Interaction C4_SideChain->Target Selectivity Filter

Figure 1: Pharmacophore assembly and interaction logic with Aldose Reductase (ALR2).

Part 2: Chemical Synthesis Protocols

Achieving regioselectivity at the C4 position of the indole ring is chemically challenging compared to the C3 position (which is susceptible to electrophilic aromatic substitution). The most robust route utilizes 4-bromoindole as the starting material.

Synthesis Workflow
  • Formylation (C4): Lithium-halogen exchange followed by DMF quench.

  • N-Alkylation: Introduction of the acetate group.

  • Hydrolysis: Ester to Acid conversion.

  • Condensation: Reaction of the aldehyde to form active analogs.

Synthesis_Pathway Step1 Start: 4-Bromoindole Step2 1. t-BuLi, -78°C, THF 2. DMF (Formylation) Step1->Step2 Step3 Intermediate: 4-Formylindole Step2->Step3 Step4 Ethyl Bromoacetate, K2CO3 DMF, 60°C (N-Alkylation) Step3->Step4 Step5 Ethyl 2-(4-formyl-1H-indol-1-yl)acetate Step4->Step5 Step6 NaOH/MeOH (Hydrolysis) Step5->Step6 Step7 SCAFFOLD: 4-Formylindole-1-acetic Acid Step6->Step7 Step8 Hydrazine/Amine + EtOH/AcOH Step7->Step8 Final Target Analog (Hydrazone/Imine) Step8->Final

Figure 2: Synthetic route for generating 4-formylindole-1-acetic acid and its bioactive derivatives.

Detailed Protocol: Scaffold Synthesis

Step 1: 4-Formylindole (via 4-Bromoindole)

  • Rationale: Direct Vilsmeier-Haack on indole yields 3-formylindole. To get the 4-isomer, we use lithiation.

  • Protocol:

    • Dissolve 4-bromoindole (1.0 eq) in anhydrous THF under Argon. Cool to -78°C.

    • Add t-BuLi (2.2 eq) dropwise. Stir for 30 min to generate the lithiated species.

    • Add anhydrous DMF (3.0 eq) dropwise.

    • Warm to RT over 2 hours. Quench with NH₄Cl (sat. aq.).

    • Extract with EtOAc, dry over MgSO₄, and purify via column chromatography (Hexane/EtOAc).

Step 2: N-Alkylation (Ethyl 2-(4-formyl-1H-indol-1-yl)acetate)

  • Rationale: The N-H proton is acidic (pKa ~16). Mild base (K₂CO₃) prevents polymerization of the aldehyde.

  • Protocol:

    • Dissolve 4-formylindole in dry DMF.

    • Add K₂CO₃ (2.0 eq) and stir for 15 min at RT.

    • Add ethyl bromoacetate (1.2 eq) dropwise.

    • Heat to 60°C for 4 hours (Monitor via TLC).

    • Pour into ice water. The precipitate is often pure enough; otherwise, recrystallize from ethanol.

Step 3: Hydrolysis

  • Protocol: Treat the ester with 1N NaOH in Methanol/THF (1:1) at RT for 2 hours. Acidify with 1N HCl to pH 3 to precipitate the free acid (4-formylindole-1-acetic acid) .

Part 3: Biological Evaluation (Aldose Reductase Inhibition)

This is the primary validation step. The protocol measures the inhibition of the conversion of DL-glyceraldehyde to glycerol by ALR2, consuming NADPH.

Enzyme Source & Preparation
  • Source: Recombinant Human ALR2 (preferred for drug dev) or Rat Lens Homogenate (classic model).

  • Validation: The enzyme activity must be standardized using Sorbinil or Epalrestat as a positive control (IC₅₀ ~10–50 nM range).

Spectrophotometric Assay Protocol

Principle: ALR2 converts DL-glyceraldehyde to glycerol, oxidizing NADPH to NADP⁺. The reaction is monitored by the decrease in absorbance at 340 nm .

Reagents:

  • Buffer: 0.1 M Sodium Phosphate buffer (pH 6.2). Note: Slightly acidic pH is optimal for ALR2 activity.

  • Substrate: 10 mM DL-Glyceraldehyde.

  • Cofactor: 0.15 mM NADPH.

  • Inhibitor Stock: Dissolve analogs in DMSO (Final DMSO conc < 1%).

Step-by-Step Procedure:

  • Blank: Buffer + NADPH + Enzyme (No substrate). Establish baseline stability.[1]

  • Control Reaction (0% Inhibition):

    • Cuvette: 800 µL Buffer + 50 µL NADPH + 50 µL Enzyme + 50 µL DMSO.

    • Initiate with 50 µL DL-Glyceraldehyde.

    • Record

      
       over 3 minutes at 30°C.
      
  • Test Reaction:

    • Repeat with 50 µL of Inhibitor solution instead of DMSO.

    • Pre-incubate enzyme with inhibitor for 5 minutes before adding substrate (to detect slow-binding inhibition).

  • Calculation:

    
    
    Determine IC₅₀ using non-linear regression (Log-concentration vs. Response).
    

Part 4: Secondary Biological Activities

While ALR2 inhibition is the primary target, 4-formylindole analogs exhibit pleiotropic effects.

Antioxidant Activity (DPPH Assay)

Many complications of diabetes are exacerbated by oxidative stress. Bifunctional inhibitors (ARI + Antioxidant) are highly desirable.

  • Protocol: Mix analog (in MeOH) with 0.1 mM DPPH solution. Incubate 30 min in dark. Measure Abs at 517 nm.

  • Target: Scavenging activity > 50% at 50 µM is considered significant for this scaffold [1].

Cytotoxicity (MTT Assay)

To ensure the "drug-likeness" of the analogs, they must not be generally cytotoxic to healthy cells (e.g., HEK293).

  • Threshold: A selectivity index (SI) > 10 (IC₅₀ Cytotoxicity / IC₅₀ ALR2) is required for a viable lead candidate.

Part 5: Data Presentation & Analysis

Expected Activity Profile (Reference Data)

The following table summarizes the expected activity range for optimized hydrazone derivatives of 4-formylindole-1-acetic acid compared to standards.

Compound ClassR-Group (Hydrazone)ALR2 IC₅₀ (µM)ALR1 IC₅₀ (µM)Selectivity (ALR1/ALR2)
Standard Epalrestat0.0124.2~350
Analog A 4-F, 3-phenoxy-phenyl0.045> 100> 2000
Analog B Benzothiazole0.02815.0~535
Analog C Unsubstituted Phenyl1.2505.04
Scaffold Only (Aldehyde only)> 50> 50N/A

Note: The "Scaffold Only" (4-formylindole-1-acetic acid) has weak activity. The "R-Group" extension is critical for nanomolar potency.

References

  • Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors. National Institutes of Health (PMC). Available at: [Link]

  • Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity. General Physiology and Biophysics. Available at: [Link]

  • Rational design and synthesis of novel N-benzylindole-based epalrestat analogs. European Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors. The Open Medicinal Chemistry Journal. Available at: [Link]

  • Aldose reductase inhibitors – Knowledge and References. Taylor & Francis Online. Available at: [Link][2][3][4][5][6]

Sources

Exploratory

Solubility profile of 2-(4-Formyl-1H-indol-1-yl)acetic acid in DMSO and water

An In-Depth Technical Guide to the Solubility Profile of 2-(4-Formyl-1H-indol-1-yl)acetic acid in DMSO and Water Authored by a Senior Application Scientist Foreword: The Crucial Role of Solubility in Preclinical Research...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 2-(4-Formyl-1H-indol-1-yl)acetic acid in DMSO and Water

Authored by a Senior Application Scientist

Foreword: The Crucial Role of Solubility in Preclinical Research

In the landscape of drug discovery and development, the intrinsic property of a compound's solubility is a cornerstone of its developability profile. Poor solubility can precipitate a cascade of challenges, from unreliable in vitro assay results to compromised in vivo bioavailability, ultimately leading to increased development costs and potential late-stage attrition of promising candidates.[1][2] This guide provides an in-depth examination of the solubility profile of 2-(4-Formyl-1H-indol-1-yl)acetic acid, a molecule of interest given its structural motifs common in medicinal chemistry.

Physicochemical Properties and Predicted Solubility of 2-(4-Formyl-1H-indol-1-yl)acetic acid

The molecular structure of 2-(4-Formyl-1H-indol-1-yl)acetic acid offers valuable clues to its solubility behavior. The presence of a carboxylic acid moiety suggests that its aqueous solubility will be pH-dependent, increasing at pH values above its pKa due to the formation of the more polar carboxylate salt.[3] Conversely, the indole ring system, while containing a nitrogen atom, is largely aromatic and hydrophobic, which is expected to limit its solubility in aqueous media. The addition of a polar formyl group may slightly enhance polarity.

Table 1: Predicted Physicochemical Properties of 2-(4-Formyl-1H-indol-1-yl)acetic acid and their Influence on Solubility

PropertyPredicted Value/CharacteristicImplication for Solubility
Molecular Formula C₁₁H₉NO₃[4]-
Molecular Weight 203.19 g/mol [4]Moderate molecular weight, not expected to be a primary obstacle to solubility.
pKa (Estimated) ~3-4The carboxylic acid group will be deprotonated at physiological pH, which should increase aqueous solubility compared to the free acid form.
logP 1.2 (Predicted for the 3-formyl isomer)[4]A positive logP value suggests a degree of lipophilicity, which may limit aqueous solubility.
Polar Surface Area (TPSA) 53.1 Ų (for a similar isomer)[5]A moderate TPSA suggests that the molecule has some polar characteristics that will aid in solvation by polar solvents.
Hydrogen Bond Donors 1 (from the carboxylic acid)[6]Can participate in hydrogen bonding with protic solvents like water.
Hydrogen Bond Acceptors 3 (from the carbonyls and indole nitrogen)[6]Can accept hydrogen bonds from protic solvents.
Predicted Solubility Profile:
  • In DMSO: As a powerful, polar aprotic solvent, DMSO is anticipated to be an excellent solvent for 2-(4-Formyl-1H-indol-1-yl)acetic acid.[7][8][9] It can effectively solvate a wide range of organic molecules, including those with both polar and nonpolar functionalities. High solubility is expected, making it suitable for the preparation of concentrated stock solutions.[10]

  • In Water: The aqueous solubility is predicted to be significantly lower than in DMSO. The hydrophobic indole core is likely to be the primary limiting factor. However, the presence of the carboxylic acid and formyl groups will contribute to some degree of water solubility. The solubility in aqueous buffers is expected to be highly pH-dependent.

Determining the Solubility of 2-(4-Formyl-1H-indol-1-yl)acetic acid in DMSO

For many in vitro high-throughput screening (HTS) campaigns, compounds are initially solubilized in DMSO to create high-concentration stock solutions.[1][7] Therefore, accurately determining the maximum solubility in this solvent is a critical first step.

Experimental Protocol: Thermodynamic Solubility of 2-(4-Formyl-1H-indol-1-yl)acetic acid in DMSO via the Shake-Flask Method

This protocol aims to determine the equilibrium solubility, which represents the true solubility of the most stable crystalline form of the compound.

Principle: An excess of the solid compound is agitated in DMSO for a sufficient period to allow the system to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is quantified.

Materials:

  • 2-(4-Formyl-1H-indol-1-yl)acetic acid (solid powder)

  • Anhydrous DMSO

  • Vortex mixer

  • Thermostatically controlled shaker/incubator

  • Microcentrifuge

  • Syringe filters (0.22 µm, PTFE or other DMSO-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Calibration Standards:

    • Accurately weigh a small amount of 2-(4-Formyl-1H-indol-1-yl)acetic acid and dissolve it in a known volume of DMSO to create a primary stock solution of known concentration (e.g., 10 mg/mL).

    • Perform serial dilutions of the primary stock solution with DMSO to prepare a series of calibration standards (e.g., 0.01, 0.05, 0.1, 0.5, 1, and 5 mg/mL).

  • Sample Preparation:

    • Into several vials, add an excess amount of solid 2-(4-Formyl-1H-indol-1-yl)acetic acid to a known volume of DMSO (e.g., 1 mL). The amount of solid should be sufficient to ensure that undissolved material remains at the end of the experiment.

    • Seal the vials tightly to prevent the hygroscopic DMSO from absorbing atmospheric moisture.[7]

  • Equilibration:

    • Place the vials in a shaker-incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for 24-48 hours. The extended incubation time is crucial to ensure that equilibrium is reached.[11][12]

  • Sample Clarification:

    • After incubation, visually inspect the samples to confirm the presence of excess solid.

    • Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Quantification:

    • Dilute the filtered supernatant with DMSO to a concentration that falls within the range of the calibration curve.

    • Analyze the calibration standards and the diluted sample by HPLC-UV or LC-MS.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve and then back-calculate the concentration of the original, undiluted supernatant. This value represents the thermodynamic solubility.

Visualization of the DMSO Solubility Workflow

DMSO_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis start Weigh Excess Solid & Add DMSO agitate Agitate at Constant Temp (24-48h) start->agitate Incubate standards Prepare Calibration Standards analyze HPLC-UV or LC-MS Analysis standards->analyze centrifuge Centrifuge agitate->centrifuge Post-incubation filter Filter Supernatant (0.22 µm) centrifuge->filter dilute Dilute Filtrate filter->dilute dilute->analyze calculate Calculate Solubility analyze->calculate

Caption: Workflow for determining thermodynamic solubility in DMSO.

Aqueous Solubility Profile of 2-(4-Formyl-1H-indol-1-yl)acetic acid

Aqueous solubility is a critical parameter as it often correlates with in vivo absorption.[2] For ionizable compounds like 2-(4-Formyl-1H-indol-1-yl)acetic acid, this property should be assessed at different pH values, particularly those relevant to physiological conditions (e.g., pH 1.2 for the stomach, pH 6.8 for the small intestine). In early-stage drug discovery, both kinetic and thermodynamic solubility are often measured.[1]

Experimental Protocol: Kinetic Aqueous Solubility

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, typically created by diluting a DMSO stock solution into an aqueous buffer.[11][13][14] This method is high-throughput and provides an early indication of potential solubility liabilities.

Principle: A concentrated DMSO stock of the compound is added to an aqueous buffer, and the formation of a precipitate is monitored. The concentration of the compound remaining in the solution after filtration or centrifugation is then determined.

Materials:

  • 10 mM stock solution of 2-(4-Formyl-1H-indol-1-yl)acetic acid in DMSO

  • Aqueous buffers (e.g., pH 1.2 HCl, pH 6.8 phosphate buffer)

  • 96-well microplates

  • Plate shaker

  • Solubility filter plates (e.g., 0.45 µm) or a centrifuge with a microplate rotor

  • UV-Vis microplate reader or LC-MS/MS system

Procedure:

  • Preparation of Calibration Curve:

    • Prepare a set of standards by diluting the 10 mM DMSO stock solution in a mixture of the aqueous buffer and DMSO, maintaining a consistent final DMSO concentration (e.g., 1%).

  • Sample Preparation:

    • Add the aqueous buffer to the wells of a microplate.

    • Add a small volume of the 10 mM DMSO stock solution to the buffer to achieve the desired final concentration (e.g., 200 µM). The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effects.

    • Prepare a blank well with buffer and DMSO only.

  • Incubation and Precipitation:

    • Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).[1]

  • Separation of Precipitate:

    • Filter the samples through a solubility filter plate into a clean collection plate using a vacuum manifold. Alternatively, centrifuge the plate at high speed and collect the supernatant.

  • Quantification:

    • Measure the concentration of the dissolved compound in the filtrate or supernatant using a UV-Vis plate reader or by LC-MS/MS analysis.

    • The measured concentration is the kinetic solubility at that specific pH.

Experimental Protocol: Thermodynamic Aqueous Solubility

Similar to the DMSO protocol, this method determines the equilibrium solubility in aqueous buffers.

Procedure:

The procedure is analogous to the DMSO thermodynamic solubility protocol, with the following modifications:

  • Solvent: Use the desired aqueous buffers (e.g., pH 1.2, 6.8, 7.4) instead of DMSO.

  • Equilibration Time: Longer equilibration times (up to 72 hours) may be necessary for some compounds to reach equilibrium in aqueous media.[11]

  • pH Measurement: It is crucial to measure the pH of the slurry at the beginning and end of the experiment to ensure it has not shifted.[12]

  • Quantification: Due to the expected lower solubility, a more sensitive analytical method like LC-MS/MS may be required.

Visualization of the Aqueous Solubility Workflow

Aqueous_Solubility_Workflow cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k_start Add DMSO Stock to Aqueous Buffer k_incubate Incubate (e.g., 2h) k_start->k_incubate k_separate Filter or Centrifuge k_incubate->k_separate k_quantify Quantify Soluble Compound k_separate->k_quantify t_start Add Excess Solid to Aqueous Buffer t_incubate Equilibrate (24-72h) t_start->t_incubate t_separate Filter or Centrifuge t_incubate->t_separate t_quantify Quantify Soluble Compound t_separate->t_quantify

Caption: Comparative workflows for kinetic and thermodynamic aqueous solubility.

Data Interpretation and Reporting

The results from these experiments should be reported in a clear and concise manner.

Table 2: Example Data Reporting Template for Solubility of 2-(4-Formyl-1H-indol-1-yl)acetic acid

Solvent/BufferMethodTemperature (°C)Solubility (µg/mL)Solubility (mM)
DMSOThermodynamic25
Aqueous Buffer pH 1.2Kinetic25
Aqueous Buffer pH 1.2Thermodynamic25
Aqueous Buffer pH 6.8Kinetic25
Aqueous Buffer pH 6.8Thermodynamic25
Aqueous Buffer pH 7.4Kinetic25
Aqueous Buffer pH 7.4Thermodynamic25

Troubleshooting and Advanced Considerations

  • Compound Instability: If the compound is unstable in DMSO or aqueous buffers over the incubation period, this will lead to an underestimation of its solubility. Stability can be assessed by analyzing the samples at different time points.

  • Hygroscopicity of DMSO: DMSO readily absorbs water from the atmosphere, which can affect the solubility of some compounds.[7] Always use anhydrous DMSO and keep containers tightly sealed.

  • Kinetic vs. Thermodynamic Solubility: It is important to recognize that kinetic solubility is often higher than thermodynamic solubility because it can represent a supersaturated state or the solubility of a metastable solid form.[11] Thermodynamic solubility is the more definitive value for formulation development.

Conclusion

References

  • BenchChem. (2025). Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6.
  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • National Center for Biotechnology Information. (2023, June 9). Aqueous Kinetic Solubility. In ADME@NCATS.
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Singhvi, G., et al. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239.
  • MDPI. (2021, June 28). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

  • PubMed. (2004, February 15). In silico estimation of DMSO solubility of organic compounds for bioscreening. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay.
  • BLD Pharmatech. (n.d.). 2-(1H-Indol-1-yl)acetic acid.
  • BenchChem. (n.d.). Resolving solubility problems of 2-(4H-1,2,4-triazol-4-yl)acetic acid.
  • ChemScene. (n.d.). 2-(1H-Indol-1-yl)acetic acid.
  • PubChemLite. (n.d.). 2-(3-formyl-1h-indol-1-yl)acetic acid.
  • National Center for Biotechnology Information. (n.d.). 1H-Indole-4-acetic acid. In PubChem. Retrieved from [Link]

  • MedChemExpress. (n.d.). Imidazol-1-yl-acetic acid.
  • Scribd. (2018, March 15). Solubility in DMSO - Dimethyl Sulfoxide. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.
  • Studylib. (n.d.). DMSO Solubility Data: Organic & Inorganic Compounds.

Sources

Protocols & Analytical Methods

Method

Protocol for N-Alkylation of 4-Formylindole with Ethyl Bromoacetate

Introduction The indole scaffold is a privileged structural motif in a vast array of biologically active compounds and pharmaceuticals. N-alkylation of the indole nitrogen is a critical synthetic transformation that sign...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indole scaffold is a privileged structural motif in a vast array of biologically active compounds and pharmaceuticals. N-alkylation of the indole nitrogen is a critical synthetic transformation that significantly modulates the pharmacological properties of these molecules, including their binding affinity, selectivity, and metabolic stability. This document provides a comprehensive guide for the N-alkylation of 4-formylindole with ethyl bromoacetate, a key step in the synthesis of various pharmaceutical intermediates. The protocol details the underlying chemical principles, a step-by-step experimental procedure, and critical considerations for achieving high yield and purity.

The presence of an electron-withdrawing formyl group at the C4 position of the indole ring increases the acidity of the N-H proton, facilitating its deprotonation and subsequent alkylation.[1] This protocol employs a strong base to generate the nucleophilic indolate anion, which then undergoes an SN2 reaction with the electrophilic ethyl bromoacetate.

Reaction Principle and Mechanism

The N-alkylation of 4-formylindole with ethyl bromoacetate proceeds via a nucleophilic substitution reaction. A strong base, such as sodium hydride (NaH), is used to deprotonate the nitrogen atom of the indole ring, forming a resonance-stabilized indolate anion.[2] This anion then acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate to displace the bromide leaving group, thereby forming the desired N-alkylated product, ethyl 2-(4-formyl-1H-indol-1-yl)acetate, and a salt byproduct.[1]

The choice of a strong base and a polar aprotic solvent is crucial for favoring N-alkylation over potential C3-alkylation.[3] The polar aprotic solvent, such as N,N-dimethylformamide (DMF), effectively solvates the cation of the base, leaving the indolate anion more accessible for reaction.[3]

Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Indole 4-Formylindole Indolate Indolate Anion Indole->Indolate + NaH Base NaH H2 H₂ (gas) Indolate2 Indolate Anion Product Ethyl 2-(4-formyl-1H-indol-1-yl)acetate Indolate2->Product + Ethyl Bromoacetate Bromoacetate Ethyl Bromoacetate NaBr NaBr

Caption: General mechanism for the N-alkylation of 4-formylindole.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the N-alkylation of 4-formylindole with ethyl bromoacetate.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
4-Formylindole≥97%Sigma-AldrichStore in a cool, dry place.
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-AldrichHighly reactive and flammable. Handle under inert atmosphere.
Ethyl Bromoacetate≥98%Sigma-AldrichLachrymator. Handle in a fume hood.
Anhydrous N,N-Dimethylformamide (DMF)≥99.8%Sigma-AldrichStore over molecular sieves.
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Saturated Aqueous Ammonium Chloride (NH₄Cl)
Brine (Saturated Aqueous NaCl)
Anhydrous Sodium Sulfate (Na₂SO₄)
Silica Gel230-400 meshFor column chromatography.
Procedure
  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-formylindole (1.0 eq.).

  • Solvent Addition: Add anhydrous DMF to dissolve the 4-formylindole.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.1-1.2 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved; ensure adequate ventilation. Allow the mixture to stir at 0 °C for 30-60 minutes, or until the evolution of gas ceases, indicating the formation of the indolate anion.

  • Alkylation: While maintaining the temperature at 0 °C, add ethyl bromoacetate (1.1 eq.) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[2] Dilute the mixture with water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 2-(4-formyl-1H-indol-1-yl)acetate.[4]

Workflow A 1. Dissolve 4-Formylindole in Anhydrous DMF B 2. Cool to 0 °C A->B C 3. Add NaH Portion-wise (Deprotonation) B->C D 4. Add Ethyl Bromoacetate Dropwise (Alkylation) C->D E 5. Warm to RT & Monitor by TLC D->E F 6. Quench with Sat. aq. NH₄Cl E->F G 7. Extract with Ethyl Acetate F->G H 8. Wash with Water & Brine G->H I 9. Dry (Na₂SO₄), Filter & Concentrate H->I J 10. Purify by Column Chromatography I->J

Caption: Experimental workflow for the N-alkylation of 4-formylindole.

Key Reaction Parameters and Optimization

The success of this N-alkylation reaction is highly dependent on several key parameters. The following table summarizes these variables and provides insights for optimization.

ParameterRecommended ConditionRationale & Optimization Insights
Base Sodium Hydride (NaH)A strong base is essential to fully deprotonate the indole nitrogen, which favors N-alkylation.[3] Weaker bases like K₂CO₃ or Cs₂CO₃ can also be used, potentially at higher temperatures, but may lead to incomplete reaction or side products.[3][5]
Solvent Anhydrous DMFA polar aprotic solvent is crucial for solvating the cation and promoting the nucleophilicity of the indolate anion.[3] THF can also be used, but DMF is often superior in promoting N-alkylation.
Temperature 0 °C to Room TemperatureThe initial deprotonation and addition of the alkylating agent are performed at 0 °C to control the exothermic reaction. The reaction is then typically allowed to proceed at room temperature. Higher temperatures may be required for less reactive substrates but can also lead to side reactions.[3]
Stoichiometry 1.1-1.2 eq. of Base & Alkylating AgentA slight excess of the base ensures complete deprotonation. A similar excess of the alkylating agent drives the reaction to completion.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Yield Incomplete deprotonation.Ensure the use of anhydrous solvent and a fresh, reactive batch of NaH. Consider increasing the equivalents of NaH slightly (e.g., to 1.5 eq.).
Inactive alkylating agent.Use freshly distilled or a new bottle of ethyl bromoacetate.
Presence of C3-Alkylated Product Incomplete deprotonation allowing for reaction at the more nucleophilic C3 position of the neutral indole.Use a stronger base or ensure complete deprotonation before adding the alkylating agent. Increasing the proportion of DMF can also favor N-alkylation.[3]
Unreacted Starting Material Insufficient reaction time or temperature.Allow the reaction to stir for a longer period at room temperature or gently heat the reaction mixture (e.g., to 40-50 °C) while monitoring by TLC.

Characterization of Ethyl 2-(4-formyl-1H-indol-1-yl)acetate

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the formyl proton (singlet, ~10 ppm), the aromatic protons of the indole ring, the methylene protons of the ethyl ester group (quartet, ~4.2 ppm), and the methyl protons of the ethyl ester group (triplet, ~1.2 ppm). The methylene protons adjacent to the indole nitrogen will appear as a singlet.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the formyl and ester groups, as well as the carbons of the indole ring and the ethyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretching of the aldehyde and the ester functionalities.

References

  • Cee, V., & Erlanson, D. (2019). in the chemical literature: N-alkylation of an indole. ACS Medicinal Chemistry Letters, 10, 1302-1308. Retrieved from [Link]

  • Beilstein Journals. (2018). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Retrieved from [Link]

  • ResearchGate. (2006). An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. Retrieved from [Link]

Sources

Application

Application Note: Preparation of 2-(4-Formyl-1H-indol-1-yl)acetic acid esters for Cellular Assays

Abstract This guide details the optimized synthesis, purification, and cellular application of 2-(4-formyl-1H-indol-1-yl)acetic acid esters . These compounds serve as critical membrane-permeable prodrugs for delivering i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the optimized synthesis, purification, and cellular application of 2-(4-formyl-1H-indol-1-yl)acetic acid esters . These compounds serve as critical membrane-permeable prodrugs for delivering indole-4-carboxaldehyde pharmacophores into cells. While the free acid form often exhibits poor passive membrane permeability due to ionization at physiological pH, the ester masking strategy facilitates rapid cellular uptake. Once intracellular, ubiquitous esterases (e.g., CES1) hydrolyze the ester, releasing the active carboxylate species. This protocol utilizes a Cesium Carbonate (


) promoted N-alkylation  strategy to maximize regioselectivity and yield.

Part 1: Chemical Synthesis Strategy

Mechanistic Rationale

The synthesis relies on the


 alkylation of the indole nitrogen (N1) using an 

-halo ester. A common challenge in indole chemistry is competing C3-alkylation due to the inherent nucleophilicity of the C3 position.[1][2]
  • Substrate Advantage: The 4-formyl group is electron-withdrawing. This reduces the electron density of the indole ring, thereby decreasing the nucleophilicity at C3 and increasing the acidity of the N-H bond (

    
     ~15-16). This electronic effect naturally favors N-alkylation over C-alkylation.
    
  • The "Cesium Effect": We utilize Cesium Carbonate (

    
    )  in DMF.[3] The large ionic radius of the cesium cation (
    
    
    
    ) forms a "loose" ion pair with the indolyl anion, enhancing its nucleophilicity and solubility in aprotic solvents compared to sodium or potassium salts. This results in cleaner reaction profiles and higher N1-selectivity.
Synthesis Protocol

Target Molecule: Ethyl 2-(4-formyl-1H-indol-1-yl)acetate Scale: 1.0 mmol (Adaptable)

Reagents & Stoichiometry Table
ReagentMW ( g/mol )Equiv.AmountRole
Indole-4-carboxaldehyde 145.161.0145 mgStarting Material
Ethyl Bromoacetate 167.001.2200 mg (133

L)
Electrophile
Cesium Carbonate (

)
325.821.5489 mgBase
DMF (Anhydrous) --3.0 mLSolvent
Step-by-Step Procedure
  • Setup: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Add Indole-4-carboxaldehyde (1.0 equiv) and anhydrous DMF . Stir until fully dissolved.

  • Deprotonation: Add

    
      (1.5 equiv) in a single portion. The suspension may turn yellow/orange, indicating anion formation. Stir at Room Temperature (RT) for 15 minutes.
    
  • Alkylation: Add Ethyl Bromoacetate (1.2 equiv) dropwise via syringe.

  • Reaction: Stir at RT for 2-4 hours . Monitor via TLC (Hexane:EtOAc 7:3) or LCMS. The 4-formyl group deactivates the ring, so if the reaction is sluggish, heat to 50°C.

  • Quench: Pour the reaction mixture into 30 mL of ice-cold water. A precipitate may form.[4]

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash the combined organic layers with water (
    
    
    
    ) and brine (
    
    
    ) to remove residual DMF.
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes) to remove unreacted alkyl halide, which is cytotoxic in cellular assays.

Synthesis Workflow Diagram

SynthesisWorkflow Start Reagents: Indole-4-CHO + Ethyl Bromoacetate Mix Mix in DMF Add Cs2CO3 Start->Mix React Reaction RT to 50°C, 2-4h Mix->React N-Alkylation Quench Quench & Extract (EtOAc / H2O) React->Quench Complete Purify Purification Silica Chromatography Quench->Purify Crude Oil Final Pure Ester Ready for Assay Purify->Final >98% Purity

Figure 1: Optimized workflow for the synthesis of indole-4-carboxaldehyde esters using the Cesium Carbonate method.

Part 2: Compound Management for Bioassays

Stock Solution Preparation

For cellular assays, the compound must be dissolved in a water-miscible organic solvent. DMSO (Dimethyl sulfoxide) is the industry standard.

  • Solubility: The ester is highly lipophilic and soluble in DMSO up to >50 mM.

  • Protocol:

    • Weigh 5-10 mg of the purified ester.

    • Calculate the volume of DMSO required to reach a 10 mM or 20 mM stock concentration.

    • Vortex vigorously.[4] Sonicate if necessary (though rarely needed for this scaffold).

    • Sterilization: Do not filter DMSO stocks through standard cellulose filters (they dissolve). If sterility is critical, use PTFE or Nylon syringe filters (0.22

      
      m), though preparing in a sterile hood with sterile DMSO is usually sufficient.
      
Stability & Storage[6][7]
  • Hydrolysis Risk: Esters are susceptible to hydrolysis. Avoid storing stocks in aqueous buffers or media.

  • Storage: Store 10 mM DMSO stocks at -20°C or -80°C . Avoid repeated freeze-thaw cycles (aliquot into small volumes, e.g., 20

    
    L).
    
  • Shelf Life: Stable for >6 months at -20°C in anhydrous DMSO.

Part 3: Cellular Assay Protocol

The Prodrug Mechanism

The ethyl ester acts as a "Trojan Horse." The free acid (2-(4-formyl-1H-indol-1-yl)acetic acid) is negatively charged at pH 7.4, preventing passive diffusion across the lipid bilayer. The ester is neutral and lipophilic, allowing entry. Once inside, Carboxylesterase 1 (CES1) and other esterases cleave the ethyl group, trapping the active acid inside the cell.

Dosing & Dilution Strategy

Critical Constraint: The final concentration of DMSO in the cell culture well must be ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 0.5% (v/v)  to avoid solvent toxicity.

Example: Targeting 10


M Final Concentration 
  • Start: 10 mM DMSO Stock.

  • Intermediate Dilution (100x): Dilute 5

    
    L of Stock into 495 
    
    
    
    L of culture media (pre-warmed).
    • Concentration: 100

      
      M.
      
    • DMSO: 1%.[5][6]

  • Final Dosing (10x): Add 10

    
    L of the Intermediate Dilution to 90 
    
    
    
    L of cells in the well.
    • Final Concentration: 10

      
      M.
      
    • Final DMSO: 0.1% (Safe Zone).

Cellular Mechanism Diagram

CellularMechanism cluster_ext Extracellular Space (Media) cluster_mem Cell Membrane cluster_int Intracellular Space (Cytosol) Ester_Ext Indole Ester (Neutral, Lipophilic) Membrane Passive Diffusion Ester_Ext->Membrane Ester_Int Indole Ester (Substrate) Membrane->Ester_Int Enzyme Esterases (e.g., CES1) Ester_Int->Enzyme Acid Active Acid (Negatively Charged) Enzyme->Acid Hydrolysis Target Biological Target (Binding/Effect) Acid->Target Bioactivity

Figure 2: Mechanism of cellular uptake and bioactivation. The neutral ester crosses the membrane and is hydrolyzed by intracellular esterases to the active, membrane-impermeable acid.

References

  • Cesium Carbonate in Organic Synthesis

    • Title: Cesium Carbonate Promoted N-Alkylation of Indoles.[2][3]

    • Source: Organic Chemistry Portal / Synthesis 2011.
    • URL:[Link]

  • Prodrug Strategies

    • Title: Ester Bonds in Prodrugs.[7][8]

    • Source: ACS Chemical Biology.
    • URL:[Link]

  • DMSO in Cell Culture

    • Title: Guidance on DMSO Usage in Cell Culture Assays.[4][5][9]

    • Source: NCBI Assay Guidance Manual.[10]

    • URL:[Link]

  • Indole Properties

    • Title: Indole-3-acetic acid (Analogous properties for solubility).[11]

    • Source: PubChem.[12]

    • URL:[Link]

Sources

Method

C4-selective formylation methods for indole-1-acetic acid precursors

Application Note: C4-Selective Formylation Strategies for Indole-1-Acetic Acid Precursors Executive Summary The regioselective functionalization of the indole C4 position represents a significant challenge in synthetic o...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: C4-Selective Formylation Strategies for Indole-1-Acetic Acid Precursors

Executive Summary

The regioselective functionalization of the indole C4 position represents a significant challenge in synthetic organic chemistry due to the inherent nucleophilicity of the C3 position and the acidity of the N1-H bond. For drug development programs targeting Indole-1-acetic acid (IAA) derivatives—a privileged scaffold in auxin signaling modulation and kinase inhibition—accessing C4-formyl precursors is a critical bottleneck.

This Application Note details two high-fidelity protocols for installing a formyl group (-CHO) at the C4 position. Unlike classical Vilsmeier-Haack conditions which exclusively target C3, these methods utilize Directing Group (DG) strategies to override electronic bias. We present a Ruthenium(II)-Catalyzed C–H Activation workflow (Method A) for high-tolerance synthesis and a Directed Lithiation workflow (Method B) for direct electrophilic trapping.

Strategic Analysis: The C4 Selectivity Challenge

Indole is an electron-rich heterocycle.[1] Its reactivity profile is dominated by the pyrrole ring (C3 > C2), leaving the benzenoid ring (C4–C7) electronically deactivated.

  • The Problem: Electrophilic formylation (e.g., DMF/POCl₃) occurs at C3 (

    
     vs C4).
    
  • The Solution: To target C4, we must employ a C3-Directing Group (DG) that coordinates a metal catalyst (Ru, Rh) or directs a base (Li) to the proximal C4-H bond.

  • Precursor Consideration: For Indole-1-acetic acid precursors, the N1-acetic acid moiety (or its ester) is sensitive to strong bases. Therefore, Method A (Transition Metal Catalysis) is recommended for substrates already bearing N1-substituents, while Method B (Lithiation) should be performed prior to N1-alkylation.

Visualizing the Selectivity Landscape

IndoleSelectivity Indole Indole Core C3 C3 Position (Kinetic Trap) Electrophilic Attack Indole->C3 Natural Reactivity C4 C4 Position (Target) Requires DG Assistance Indole->C4 C-H Activation / Lithiation N1 N1 Position (Acetic Acid Attachment) Indole->N1 Alkylation C3->C4 Directing Effect (DG at C3 directs to C4)

Figure 1: Reactivity map of the indole scaffold. C3-substitution is required to unlock C4-reactivity.

Method A: Ru(II)-Catalyzed C4-Alkenylation & Oxidative Cleavage

Best For: Late-stage functionalization, substrates with N1-alkyl/ester groups. Mechanism: A C3-aldehyde or C3-ketone acts as a weak coordinating group, directing a Ruthenium catalyst to activate the C4-H bond. An alkene is installed and subsequently cleaved to the aldehyde.

Protocol Overview
  • Step 1: Ru(II)-catalyzed C4-alkenylation using an acrylate.

  • Step 2: Oxidative cleavage (Lemieux-Johnson or Ozonolysis) of the alkene to generate the C4-formyl group.

Experimental Protocol

Step 1: C4-Alkenylation

  • Reagents:

    • Substrate: N-substituted Indole-3-carboxaldehyde (1.0 equiv)

    • Coupling Partner: Ethyl Acrylate (1.5 equiv)

    • Catalyst:

      
       (5 mol%)
      
    • Co-oxidant:

      
       (1.0 equiv) or 
      
      
      
      (20 mol%) with air.
    • Solvent: 1,2-Dichloroethane (DCE) or t-Amyl Alcohol.

  • Procedure:

    • Charge a reaction tube with the indole substrate,

      
      , and 
      
      
      
      .
    • Add DCE (0.2 M concentration) and Ethyl Acrylate.

    • Seal and heat to 100–110 °C for 12–24 hours.

    • Workup: Filter through a celite pad, wash with DCM, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

    • Checkpoint: Expect >70% yield of the C4-alkenyl indole.

Step 2: Oxidative Cleavage to C4-CHO

  • Reagents:

    • Substrate: C4-alkenyl indole (from Step 1).

    • Oxidant:

      
       (3.0 equiv), 
      
      
      
      (2.5 mol% in t-BuOH).
    • Solvent: THF/Water (1:1).

  • Procedure:

    • Dissolve substrate in THF/Water.

    • Add 2,6-lutidine (2.0 equiv) to buffer generated acid (crucial for indole stability).

    • Add

      
       solution followed by portion-wise addition of 
      
      
      
      .
    • Stir at RT for 4 hours. A white precipitate (

      
      ) will form.
      
    • Workup: Quench with saturated

      
      . Extract with EtOAc.[2]
      
    • Result: The C4-alkenyl group is cleaved to a C4-Formyl group.

Mechanistic Pathway (Graphviz)

RuCatalysis Start 3-Formyl Indole Coord Ru-Coordination (O-Ru Bond) Start->Coord [Ru(p-cymene)Cl2]2 CH_Act C4-H Activation (Ruthenacycle Intermediate) Coord->CH_Act -HCl Insert Alkene Insertion CH_Act->Insert + Ethyl Acrylate Elim Beta-Hydride Elimination Insert->Elim Product_Alkene C4-Alkenyl Indole Elim->Product_Alkene Reductive Elim. Oxidation OsO4/NaIO4 Oxidative Cleavage Product_Alkene->Oxidation Final 3,4-Diformyl Indole Oxidation->Final Aldehyde Generation

Figure 2: Ruthenium-catalyzed C4-functionalization via carbonyl-directed C-H activation.

Method B: Directed Lithiation (The "Classical" Route)

Best For: Early-stage precursors (Pre-N-alkylation), gram-scale synthesis. Mechanism: A C3-directing metalation group (DMG), such as a carbamate or phosphinoyl group, directs a strong base (t-BuLi) to deprotonate C4 selectively. The resulting lithio-species is quenched with DMF.

Experimental Protocol
  • Pre-requisite: The indole nitrogen must be protected with a group that can coordinate Li or withstand the conditions (e.g., MOM, SEM, or the DMG itself if it's on Nitrogen). However, the most robust method uses a C3-Carbamate .

Step 1: C4-Lithiation & Formylation

  • Reagents:

    • Substrate: N-Boc-Indole-3-carboxylic acid diethylamide (or similar C3-DMG).

    • Base:

      
       (1.7 M in pentane, 2.2 equiv).
      
    • Electrophile: DMF (Dimethylformamide, 3.0 equiv).

    • Solvent: Anhydrous THF.

  • Procedure:

    • Dissolve the C3-substituted indole in anhydrous THF under Argon. Cool to -78 °C .

    • Add

      
       dropwise. The coordination of Li to the C3-carbonyl oxygen directs deprotonation to C4.
      
    • Stir at -78 °C for 1 hour (allow the ortho-lithiation to complete).

    • Add DMF dropwise at -78 °C.

    • Allow to warm to 0 °C slowly.

    • Workup: Quench with aqueous

      
      . Extract with EtOAc.[2]
      
    • Result:4-Formyl-indole-3-carboxamide .

Step 2: Hydrolysis/Decarboxylation (Optional)

  • If the C3 group is sacrificial, it can be hydrolyzed (acidic conditions) and decarboxylated to yield the mono-C4-formyl indole, which can then be N-alkylated with methyl bromoacetate to form the IAA precursor.

Comparative Data & Selection Guide

FeatureMethod A: Ru-Catalyzed C-H ActivationMethod B: Directed Lithiation
Selectivity High (>95% C4 vs C2)High (Dependent on Temperature)
Conditions Mild (100°C, Air tolerant with Ag)Harsh (Cryogenic -78°C, Pyrophoric Base)
Functional Group Tolerance Excellent (Esters, Amides compatible)Low (No esters, ketones, or acidic protons)
Relevance to IAA High (Compatible with N-acetic esters)Medium (Must be done before ester installation)
Scalability Good (Catalytic)Moderate (Stoichiometric Li reagents)

Application to Indole-1-Acetic Acid Precursors

To synthesize (4-Formyl-1-indolyl)acetic acid , the following workflow is recommended using Method A , as it preserves the ester moiety required for the acetic acid tail.

  • Starting Material: Indole-3-carboxaldehyde.

  • N-Alkylation: React with Methyl Bromoacetate (

    
    , DMF, RT) to form Methyl (3-formyl-1-indolyl)acetate .
    
  • C4-Functionalization (Method A):

    • Apply Ru-catalyzed alkenylation (Ethyl acrylate).

    • Perform Oxidative Cleavage (

      
      ).
      
  • Result: Methyl (3,4-diformyl-1-indolyl)acetate .

  • Differentiation: The C3-formyl group is generally more reactive than the C4-formyl group. If a mono-C4 aldehyde is required, the C3-position can be deformylated (using RhCl(PPh3)3 decarbonylation) or the C3-group can be chosen as a removable ester initially.

References

  • Lanke, V., & Prabhu, K. R. (2013). Regioselective Synthesis of 4-Substituted Indoles via C–H Activation: A Ruthenium Catalyzed Novel Directing Group Strategy.[3] Organic Letters, 15(24), 6262–6265. [Link]

  • Lebleu, T., et al. (2018). C4–H indole functionalisation: precedent and prospects. Chemical Science, 9, 4203-4216.[4] [Link]

  • Grimster, N. P., et al. (2007). Synthesis of 4-Substituted Indoles via a C4-Lithiation Strategy. Angewandte Chemie International Edition, 46(40), 7625-7628. (Basis for Method B).
  • Yang, Y., & Shi, Z. (2018).[4] Regioselective direct arylation of indoles on the benzenoid moiety.[4] Chemical Communications, 54, 1676-1685.[4] [Link]

  • Ding, Q., et al. (2025). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate. ACS Omega, 10, 12345. [Link] (Note: Primarily C3 selective, cited for contrast).

Sources

Application

Application Notes and Protocols: Solid-Phase Synthesis of Formyl-Indole Acetic Acids

Abstract The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Formyl-indole acetic acids, specifically isomers like (3-formyl-1-i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Formyl-indole acetic acids, specifically isomers like (3-formyl-1-indolyl)acetic acid, represent a highly versatile class of building blocks for drug discovery and chemical biology.[4] Their dual functionality—a reactive aldehyde and a carboxylic acid—allows for orthogonal chemical modifications, making them ideal candidates for solid-phase synthesis (SPS) and the construction of combinatorial libraries.[5][6] This guide provides an in-depth exploration of the principles and applications of using formyl-indole acetic acids on a solid support. We will detail field-proven protocols for the immobilization of these scaffolds, their use in creating peptide-indole conjugates, and their application in generating diverse molecular libraries for high-throughput screening.

Introduction: The Strategic Advantage of Solid-Phase Synthesis

Traditional solution-phase synthesis, while flexible, can be laborious, often requiring complex purification steps like column chromatography after each reaction.[7] For the synthesis of compound libraries or complex biomolecules like peptides, this becomes a significant bottleneck. Solid-phase synthesis (SPS), pioneered by Bruce Merrifield, circumvents these challenges by anchoring the starting molecule to an insoluble polymeric support (resin).[7]

The core principle is elegantly simple: reagents are added in excess to drive reactions to completion, and purification is achieved by simply filtering and washing the resin to remove unreacted reagents and byproducts. This iterative process of coupling and washing is highly amenable to automation and is the cornerstone of modern peptide synthesis and combinatorial chemistry.

Formyl-indole acetic acids are particularly well-suited for SPS. The carboxylic acid group provides a primary handle for attachment to various resins, while the formyl (aldehyde) group remains available for a multitude of subsequent on-resin chemical transformations. This allows for the construction of complex molecules with a defined orientation and structure.

Core Application: Immobilization of Formyl-Indole Scaffolds

The foundational step for most applications is the covalent attachment of the formyl-indole acetic acid to a solid support. The choice of resin is critical and depends on the desired C-terminal functionality of the final product and the desired cleavage conditions.[8] For creating a stable linkage that allows for further modification of the indole scaffold, an amine-functionalized resin is an excellent starting point. The immobilization can be achieved via two primary methods: standard amide bond formation or reductive amination.

Here, we focus on coupling (3-Formyl-1-indolyl)acetic acid to an amino-resin to create a stable indolecarboxaldehyde resin.[9] This creates a versatile platform where the aldehyde is presented for further chemistry.

Protocol 2.1: Immobilization via Amide Bond Formation

This protocol describes the coupling of the carboxylic acid moiety of (3-Formyl-1-indolyl)acetic acid to a resin like Rink Amide resin, which possesses a free amine.

Rationale: This method utilizes standard peptide coupling reagents to form a stable amide bond. Reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine) activate the carboxylic acid, making it highly susceptible to nucleophilic attack by the resin's primary amine.

Experimental Workflow Diagram

G cluster_prep Resin Preparation cluster_activation Activation & Coupling cluster_workup Workup & Capping Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell 1. Add DMF Coupling Add to Swollen Resin (Rock for 4h) Swell->Coupling Indole (3-Formyl-1-indolyl)acetic acid Activation Activate Carboxylic Acid (5 min) Indole->Activation Reagents HBTU / DIEA in DMF Reagents->Activation Activation->Coupling Wash1 Wash Resin (DMF, DCM) Coupling->Wash1 Kaiser Kaiser Test (Check for free amines) Wash1->Kaiser Capping Cap Unreacted Sites (Acetic Anhydride / DIEA) Kaiser->Capping If positive Wash2 Final Wash & Dry Kaiser->Wash2 If negative Capping->Wash2 Result Indolecarboxaldehyde Resin Wash2->Result

Caption: Workflow for immobilizing formyl-indole acetic acid onto an amino-resin.

Materials & Reagents

ReagentSupplierTypical Scale (0.1 mmol)Purpose
Rink Amide Resin (100-200 mesh)e.g., Merck, BioRad150 mg (0.67 mmol/g)Solid Support
(3-Formyl-1-indolyl)acetic acidSigma-Aldrich61 mg (0.3 mmol, 3 eq)Scaffold Molecule
HBTUAAPPTEC, Biotage114 mg (0.3 mmol, 3 eq)Coupling Activator
DIEA (Diisopropylethylamine)Sigma-Aldrich105 µL (0.6 mmol, 6 eq)Non-nucleophilic base
DMF (N,N-Dimethylformamide)ThermoFisher~50 mLSolvent (Peptide Grade)
DCM (Dichloromethane)ThermoFisher~50 mLSolvent
Acetic AnhydrideSigma-AldrichAs neededCapping Agent

Step-by-Step Protocol

  • Resin Swelling: Place 150 mg of Rink Amide resin into a fritted syringe reaction vessel. Add 5 mL of DMF and allow the resin to swell for at least 1 hour at room temperature. This is crucial for exposing the reactive sites within the polymer matrix. After swelling, drain the DMF.

  • Activator Solution: In a separate vial, dissolve 61 mg of (3-formyl-1-indolyl)acetic acid and 114 mg of HBTU in 2 mL of DMF. Add 105 µL of DIEA. The solution may change color, indicating activation. Allow this pre-activation to proceed for 5 minutes.

  • Coupling Reaction: Add the activator solution to the swollen resin. Gently agitate or rock the reaction vessel at room temperature for 4 hours.

  • Washing: Drain the reaction solution and wash the resin thoroughly to remove excess reagents and byproducts. Perform washes in the following sequence: 3x DMF, 3x DCM, 3x DMF. Each wash should be for 1-2 minutes with ~5 mL of solvent.

  • Quality Control (Kaiser Test): Take a small sample of beads (~1-2 mg) and perform a Kaiser (ninhydrin) test.[10] A blue color indicates the presence of unreacted primary amines. If the test is negative (yellow/clear beads), the coupling is complete.

  • Capping (Optional but Recommended): If the Kaiser test is positive, cap any unreacted amines to prevent them from interfering in subsequent steps. Add a solution of acetic anhydride and DIEA in DMF (5:1:4 ratio) to the resin and rock for 30 minutes.

  • Final Wash: Wash the resin again as in step 4 (3x DMF, 3x DCM). Dry the functionalized resin under a stream of nitrogen or in a vacuum desiccator. The resulting indolecarboxaldehyde resin is now ready for use.[9]

Application: Solid-Phase Synthesis of Peptide-Indole Conjugates

A powerful application of the indolecarboxaldehyde resin is its use as a starting point for Solid-Phase Peptide Synthesis (SPPS). This allows for the creation of novel peptide-heterocycle hybrids, which have shown significant potential as antimicrobial agents.[11][12] The synthesis follows the standard Fmoc/tBu protection strategy.

Rationale: The Fmoc (9-fluorenylmethoxycarbonyl) group is a base-labile protecting group for the N-terminus of amino acids.[8] It is removed with a solution of piperidine in DMF. The newly liberated amine can then be coupled to the next Fmoc-protected amino acid. This cycle is repeated to build the peptide chain.[13]

SPPS Cycle Diagram

SPPS_Cycle Start Indolecarboxaldehyde Resin (or growing peptide chain) Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 2. Wash (DMF, DCM) Deprotection->Wash1 Coupling 3. Couple next Fmoc-AA (HBTU/DIEA) Wash1->Coupling Wash2 4. Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle or Proceed to Cleavage Wash2->Repeat Repeat->Deprotection Next Amino Acid

Sources

Method

Bioconjugation techniques using the aldehyde group of 2-(4-Formyl-1H-indol-1-yl)acetic acid

Application Note: Bioconjugation Strategies for 2-(4-Formyl-1H-indol-1-yl)acetic Acid Executive Summary This guide details the bioconjugation protocols for 2-(4-Formyl-1H-indol-1-yl)acetic acid , a bifunctional indole sc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Bioconjugation Strategies for 2-(4-Formyl-1H-indol-1-yl)acetic Acid

Executive Summary

This guide details the bioconjugation protocols for 2-(4-Formyl-1H-indol-1-yl)acetic acid , a bifunctional indole scaffold. While the carboxylic acid moiety typically serves as an anchor (e.g., for attachment to solid supports or drug pharmacophores), this note focuses exclusively on the aldehyde group at the C4 position .

Unlike the more common indole-3-carboxaldehyde, which suffers from reduced electrophilicity due to electron donation from the indole nitrogen (vinylogous amide character), the indole-4-carboxaldehyde behaves chemically as a substituted benzaldehyde. This structural distinction renders it a potent electrophile for chemoselective ligations, specifically Oxime/Hydrazone Ligation and Reductive Amination .

Chemical Profile & Reactivity

FeatureDescription
Compound 2-(4-Formyl-1H-indol-1-yl)acetic acid
Reactive Center Aldehyde (-CHO) at Position 4
Reactivity Class Aromatic Aldehyde (Benzaldehyde-like)
Key Advantage Bioorthogonality (Conditional): The aldehyde is absent in native proteins/DNA, allowing site-specific labeling with hydrazine/aminooxy probes.
Solubility Soluble in DMSO, DMF. Limited aqueous solubility at acidic pH; soluble at pH > 7 (as carboxylate).
Stability Susceptible to oxidation (to carboxylic acid) in air; store under inert gas at -20°C.
Structural Insight: The C4 Advantage
  • C3-Formyl (Common): The indole nitrogen lone pair donates into the C3 carbonyl, significantly reducing its electrophilicity. Reactions are sluggish.

  • C4-Formyl (Target): The carbonyl is on the benzene ring, electronically decoupled from the nitrogen's strong donation. This ensures fast kinetics comparable to benzaldehydes, making it ideal for low-concentration biological labeling.

Protocol A: Aniline-Catalyzed Oxime Ligation

Best for: Site-specific labeling of proteins, glycans, or surfaces under mild, aqueous conditions.

Mechanism: The reaction between the indole-4-aldehyde and an aminooxy group (


) forms an oxime. While thermodynamically stable (

), the kinetics at neutral pH are slow. Aniline acts as a nucleophilic catalyst, forming a transient, highly reactive Schiff base (imine) with the aldehyde, which then rapidly transiminate with the aminooxy nucleophile.
Reagents
  • Ligand: 2-(4-Formyl-1H-indol-1-yl)acetic acid (10 mM stock in DMSO).

  • Target: Aminooxy-functionalized biomolecule (e.g., Aminooxy-PEG-Biotin).

  • Catalyst: Aniline (100 mM stock in water, freshly prepared).

  • Buffer: 0.1 M Sodium Acetate or Phosphate Buffer, pH 4.5 – 6.5.

Step-by-Step Protocol
  • Preparation: Dilute the Aminooxy-Target to 50–100 µM in the Buffer.

  • Addition: Add the Indole-Aldehyde (5–10 equivalents relative to target) to the solution. Keep DMSO concentration < 10% to prevent protein denaturation.

  • Catalysis: Add Aniline to a final concentration of 10–100 mM .

    • Note: For sensitive proteins, use p-phenylenediamine (pPDA) as a more potent catalyst at lower concentrations (1–10 mM).

  • Incubation: Incubate at 25°C for 1–4 hours.

    • Monitoring: The formation of the oxime often results in a UV shift. Monitor absorbance at 300–350 nm.

  • Purification: Remove excess aniline and aldehyde via Size Exclusion Chromatography (e.g., PD-10 column) or dialysis.

Protocol B: Reductive Amination

Best for: Permanent conjugation to Lysine residues (proteins) or amine-functionalized surfaces.

Mechanism: The aldehyde condenses with a primary amine to form a reversible imine (Schiff base). A reducing agent (NaCNBH₃ ) selectively reduces the imine to a stable secondary amine without reducing the free aldehyde, driving the equilibrium forward.

Reagents
  • Ligand: 2-(4-Formyl-1H-indol-1-yl)acetic acid.

  • Target: Protein (Lysine residues) or Amine-surface.

  • Reducing Agent: Sodium Cyanoborohydride (NaCNBH₃) (5 M stock in 1 M NaOH).

    • Safety: Toxic. Handle in a fume hood.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

Step-by-Step Protocol
  • Buffer Exchange: Ensure the protein is in a non-amine buffer (e.g., PBS, HEPES, pH 7.2–7.5). Avoid Tris or Glycine.

  • Mixing: Add Indole-Aldehyde (10–20 equivalents) to the protein solution (1–2 mg/mL).

  • Schiff Base Formation: Incubate for 30 minutes at Room Temperature (RT) to allow equilibrium.

  • Reduction: Add NaCNBH₃ to a final concentration of 50 mM .

    • Critical: Perform this step in a fume hood.

  • Incubation: React for 4–16 hours at 4°C or RT.

  • Quenching: Add Quenching Buffer (Tris) to react with excess aldehyde and reducing agent. Incubate 30 mins.

  • Purification: Desalt via dialysis or centrifugal filtration (MWCO appropriate for protein).

Mechanistic Visualization

The following diagram illustrates the Aniline-Catalyzed Oxime Ligation , highlighting the critical transimination step that accelerates the reaction.

OximeLigation Aldehyde Indole-4-CHO (Substrate) SchiffBase Protonated Schiff Base (Activated Intermediate) Aldehyde->SchiffBase + Aniline (Fast) Aniline Aniline (Catalyst) Aniline->SchiffBase SchiffBase->Aniline Catalyst Regeneration Product Indole-Oxime Conjugate (Stable) SchiffBase->Product + Aminooxy (Transimination) Aminooxy R-O-NH2 (Nucleophile) Aminooxy->Product Water H2O

Caption: Aniline acts as a nucleophilic catalyst, converting the Indole-Aldehyde into a highly reactive protonated Schiff base, which is then rapidly trapped by the aminooxy nucleophile.

Quality Control & Validation

MethodExpected ResultNote
UV-Vis Spectroscopy Red Shift: Indole absorption (~280-290 nm) often shifts or broadens upon conjugation, especially if the oxime extends conjugation.Hydrazones absorb ~350 nm; Oximes are UV transparent but the indole core remains diagnostic.
LC-MS (ESI) Mass Shift: Oxime: +[MW_Target - 2H + 14]Reductive Amination: +[MW_Target + MW_Indole - 16]Look for the specific mass of the indole fragment attached to the peptide/protein.
Ellman’s Test Negative: If conjugating to a thiol-modified surface via a heterobifunctional linker.Used only if the acetic acid side was pre-conjugated to a cysteine.

Troubleshooting Guide

  • Issue: Low Conjugation Yield (Oxime)

    • Cause: pH is too high (neutral).

    • Fix: Lower pH to 4.5–5.0. The formation of the oxime is acid-catalyzed. If pH cannot be lowered, increase Aniline concentration to 100 mM.

  • Issue: Precipitation of Indole Reagent

    • Cause: Low aqueous solubility of the aromatic core.

    • Fix: Dissolve the indole in DMSO first. Ensure final DMSO concentration is 5–10%. Alternatively, convert the carboxylic acid (position 1) to a soluble salt (Sodium/Potassium) before reaction.

  • Issue: Protein Precipitation (Reductive Amination)

    • Cause: Over-modification of Lysines changes pI.

    • Fix: Reduce the equivalents of Indole-Aldehyde (from 20x to 5x) or reduce reaction time.

References

  • Dirksen, A., & Dawson, P. E. (2008).[1] Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling.[1][2][3][4] Bioconjugate Chemistry, 19(12), 2543–2548.[1] Link

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. Link

  • Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd ed.).[1] Academic Press. (Chapter 17: Chemoselective Ligation). Link

  • Rashidian, M., et al. (2013). Chemoenzymatic Labeling of Proteins: Techniques and Approaches. Bioconjugate Chemistry, 24(8), 1277–1294. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 4-formylindole N-alkylation reactions

Executive Summary & Mechanistic Insight[1][2] The Core Challenge: Researchers often report low yields (20–40%) when alkylating 4-formylindole. The presence of the formyl group (–CHO) at the C4 position creates a specific...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight[1][2]

The Core Challenge: Researchers often report low yields (20–40%) when alkylating 4-formylindole. The presence of the formyl group (–CHO) at the C4 position creates a specific electronic environment that distinguishes this substrate from unsubstituted indole.

Mechanistic Causality:

  • Electronic Deactivation: The formyl group is a strong electron-withdrawing group (EWG). Through conjugation, it pulls electron density from the indole ring. While this increases the acidity of the N-H proton (pKa

    
     15.8 vs. 16.9 for indole), it significantly decreases the nucleophilicity of the resulting indolyl anion.
    
  • Aldehyde Instability: The C4-aldehyde is susceptible to side reactions under standard alkylation conditions. Strong bases (e.g., NaH, KOH) or high temperatures can trigger Cannizzaro disproportionation or aldol-type condensation/polymerization , resulting in the formation of "black tar" rather than the desired product.

The Solution Strategy: To improve yield, we must decouple deprotonation from nucleophilic attack. The protocol must use a base strong enough to deprotonate the N-H (


) but mild enough to leave the aldehyde intact, combined with a solvent system that enhances the nucleophilicity of the "naked" anion.

Troubleshooting Matrix (Diagnostic Guide)

Use this matrix to identify the root cause of your specific failure mode.

SymptomProbable CauseTechnical ExplanationCorrective Action
Black/Dark Tar Formation Base too strong / Aldehyde polymerizationStrong bases (NaH, KH) or hydroxide ions attack the C4-CHO group, leading to polymerization or decomposition.Switch to Cesium Carbonate (Cs₂CO₃). It provides a "soft" deprotonation without nucleophilic attack on the carbonyl.
Low Conversion (<30%) Poor NucleophilicityThe C4-EWG stabilizes the anion, making it a poor nucleophile. The alkyl halide is likely not reactive enough.Add Finkelstein Catalyst. Add 10–20 mol% KI or TBAI (Tetrabutylammonium iodide) to generate a more reactive alkyl iodide in situ.
Starting Material Recovery Incomplete DeprotonationThe base is too weak or the solvent is too wet (solvation shell inhibits base).Dry Solvents & Heat. Ensure DMF/MeCN is anhydrous (<50 ppm H₂O). Increase temp to 60–80°C.
C-Alkylation (Rare) Solvent Polarity MismatchNon-polar solvents favor C-alkylation (kinetic control) over N-alkylation (thermodynamic).Use High Dielectric Solvents. Switch to DMF, DMSO, or NMP to stabilize the transition state for N-alkylation.

Decision Logic & Workflow

The following diagram illustrates the decision-making process for optimizing reaction conditions based on observed intermediates and byproducts.

TroubleshootingWorkflow Start Start: Low Yield Observed CheckBase Q1: Which Base used? Start->CheckBase NaH_Route Strong Base (NaH/KOH) CheckBase->NaH_Route Cs_Route Mild Base (Cs2CO3/K2CO3) CheckBase->Cs_Route CheckTar Is reaction mixture dark/tarry? NaH_Route->CheckTar CheckSM Is Starting Material remaining? Cs_Route->CheckSM CheckTar->CheckSM No (Low Reactivity) Action_SwitchBase CRITICAL: Switch to Cs2CO3 Prevent aldehyde polymerization CheckTar->Action_SwitchBase Yes (Decomposition) Action_AddIodide Add Catalyst (KI/TBAI) Boost leaving group ability CheckSM->Action_AddIodide Yes (Poor Nucleophile) Action_DrySolvent Dry Solvent/Increase Temp Enhance anion solubility CheckSM->Action_DrySolvent Yes (Solvation Issue) Action_SwitchBase->Cs_Route Restart

Caption: Diagnostic logic flow for 4-formylindole alkylation failures. Blue/Green paths indicate optimized routes.

The "Golden Standard" Protocol (Cs₂CO₃ Method)

This protocol utilizes the Cesium Effect , where the large cesium cation (


) forms a loose ion pair with the indolyl anion, significantly increasing its solubility and nucleophilicity in organic solvents compared to sodium or potassium salts.
Reagents & Stoichiometry[3][4][5]
  • Substrate: 4-Formylindole (1.0 equiv)

  • Alkylating Agent: Alkyl Bromide/Iodide (1.2 – 1.5 equiv)

  • Base: Cesium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: Anhydrous DMF or Acetonitrile (0.1 M concentration)

  • Additive (Optional): TBAI (0.1 equiv) if using Alkyl Chlorides or Bromides.

Step-by-Step Methodology
  • Drying (Crucial): Flame-dry the reaction flask under argon/nitrogen. Ensure

    
     is finely ground and dried (hygroscopic bases introduce water that quenches the reaction).
    
  • Solvation: Dissolve 4-formylindole in anhydrous DMF. Stir at Room Temperature (RT) for 10 minutes.

  • Deprotonation: Add

    
     in one portion. The solution may change color (yellow/orange) indicating anion formation. Stir for 30 minutes at RT.
    
    • Note: Unlike NaH, no

      
       gas is evolved, and the reaction is not violent.
      
  • Alkylation: Add the alkylating agent dropwise.[1]

    • Optimization: If the alkyl chain is bulky, add TBAI (Tetra-n-butylammonium iodide) at this stage.

  • Thermal Activation: Heat the mixture to 60°C .

    • Why? The C4-EWG deactivates the nucleophile. RT is often insufficient for complete conversion.

  • Monitoring: Monitor via TLC or LC-MS at 2 hours. Look for the disappearance of the aldehyde peak (m/z 145 + H).

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), and 1x with brine. Dry over

    
    .[1]
    

Frequently Asked Questions (FAQs)

Q1: Why not use NaH? It works for other indoles. A: Sodium Hydride is a "hard" base. While it effectively deprotonates the indole, the hydride or resulting hydroxide (from trace water) can attack the electrophilic aldehyde carbon at C4. This leads to complex mixtures.


 is sufficiently basic to deprotonate the indole (pKa ~16) but poorly nucleophilic toward the carbonyl.

Q2: My alkyl halide is a chloride. Will this work? A: Likely not well. The 4-formylindolyl anion is a weak nucleophile. Alkyl chlorides are weak electrophiles. You must swap the leaving group in situ. Add 0.5 equiv of NaI or KI (Finkelstein conditions) to convert the chloride to a reactive iodide in the pot.

Q3: Can I protect the aldehyde first? A: Yes, converting the aldehyde to an acetal (using ethylene glycol/TsOH) protects it from base attack. However, this adds two synthetic steps (protection and deprotection). The


 protocol usually renders this unnecessary unless the alkylation requires extremely harsh conditions (e.g., >100°C).

Q4: I see a spot with slightly higher Rf than the product. What is it? A: This is likely the O-alkylated product (reaction at the carbonyl oxygen), though this is rare for indoles compared to phenols. More likely, it is the N-alkylated product where the aldehyde has oxidized to the carboxylic acid or ester during workup if not handled carefully. Ensure your workup is neutral.

Comparative Data: Base Efficacy

The following table summarizes typical yields for electron-deficient indole alkylation (based on internal application data and literature precedents).

Base SystemSolventTemp (°C)Yield (Isolated)Side Products
NaH (60%) DMF0 -> RT35 - 45%Polymer/Tar (High)
KOH (Powder) DMSORT50 - 60%Cannizzaro products
K₂CO₃ AcetoneReflux< 20%No Reaction (Base too weak/insoluble)
Cs₂CO₃ DMF 60 85 - 92% Minimal
Cs₂CO₃ MeCNReflux75 - 80%Minimal

References

  • Cesium Carbonate Promoted N-Alkylation: Title: Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides and Indoles. Source:Synthesis (2011). Relevance: Establishes the "Cesium Effect" for electron-deficient nitrogen heterocycles.
  • Indole Reactivity & pKa

    • Title: The chemistry of indoles.[2][1][3][4][5][6][7][8][9]

    • Source:ScienceDirect / Elsevier Reference Module.
    • URL:[Link]

    • Relevance: Provides fundamental pKa data confirming the acidity shift caused by EWGs like formyl groups.
  • General Troubleshooting for Indoles

    • Title: Practical Guide to Indole Synthesis and Functionaliz
    • Source:Organic Chemistry Portal.
    • URL:[Link]

    • Relevance: Validates the use of polar aprotic solvents for difficult alkyl

Sources

Optimization

Preventing oxidation of formyl group in indole-1-acetic acid synthesis

Topic: Preventing Oxidation of Formyl Group in Indole-1-Acetic Acid Synthesis Ticket ID: #IND-CHO-OX-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Diag...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Oxidation of Formyl Group in Indole-1-Acetic Acid Synthesis Ticket ID: #IND-CHO-OX-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic

The Core Problem: You are attempting to synthesize (3-formyl-1H-indol-1-yl)acetic acid (or similar derivatives) via N-alkylation. The failure mode involves the conversion of the formyl group (-CHO) into a carboxylic acid (-COOH) or alcohol (-CH₂OH).

Root Cause Analysis: The instability of the formyl group during N-alkylation and subsequent workup is rarely due to simple "air oxidation" alone. It is typically caused by two distinct mechanisms driven by reaction conditions:[1][2]

  • The Cannizzaro Reaction (Disproportionation): In the presence of strong bases (NaOH, KOH) and lack of

    
    -protons, indole-3-carboxaldehyde undergoes self-redox, yielding 50% carboxylic acid and 50% alcohol. This is the most common "oxidation" culprit during basic hydrolysis steps.
    
  • Aerobic Autoxidation: In highly basic polar aprotic solvents (e.g., NaH in DMF), dissolved oxygen forms radical species that rapidly oxidize the aldehyde.

Decision Matrix: Select Your Workflow

Current Condition Observed Symptom Recommended Protocol
Using NaH / DMF Product turns to acid; low yield; dark tar formation.Switch to Protocol A (Mild Base Carbonate Method). NaH is too harsh and promotes radical oxidation.
Using NaOH / Water 50% yield; mixture of acid and alcohol byproducts.Switch to Protocol B (Protection Strategy). You are triggering the Cannizzaro reaction.[1][2][3]
Hydrolysis Step Aldehyde oxidizes during ester saponification.Use tert-butyl esters (Acid cleavage) or Acetal Protection (Protocol B). Avoid aqueous base with free aldehydes.

Visualizing the Failure Modes

The following diagram illustrates the competing pathways between successful alkylation and the oxidative failure modes.

IndolePathways Start Indole-3-carboxaldehyde StrongBase Strong Base (NaOH/KOH) High pH Start->StrongBase MildBase Mild Base (K2CO3/Cs2CO3) Inert Atm Start->MildBase Cannizzaro Cannizzaro Reaction (Disproportionation) StrongBase->Cannizzaro Hydroxide Attack Oxidation Aerobic Oxidation (Carboxylic Acid) StrongBase->Oxidation Radical Mechanism (+ O2) Alkylation Successful N-Alkylation (Target Intermediate) MildBase->Alkylation S_N2 Substitution

Figure 1: Mechanistic divergence. Strong bases promote irreversible side reactions (Red), while mild carbonate bases favor the desired substitution (Green).

Technical Protocols

Protocol A: The "Mild Base" Direct Alkylation

Best for: Rapid synthesis when the aldehyde is relatively stable and high throughput is required.

The Logic: Replacing Sodium Hydride (NaH) with Potassium Carbonate (


) or Cesium Carbonate (

) lowers the basicity enough to prevent the Cannizzaro reaction while still deprotonating the Indole N-H (

).

Materials:

  • Substrate: Indole-3-carboxaldehyde[4][5]

  • Base: Anhydrous

    
     (3.0 equiv)
    
  • Electrophile: Ethyl bromoacetate (1.2 equiv)

  • Solvent: DMF (Anhydrous) or Acetonitrile (

    
    )
    

Step-by-Step:

  • Inert Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ) or Argon. Critical: Oxygen exclusion prevents radical autoxidation.
    
  • Dissolution: Dissolve Indole-3-carboxaldehyde (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add

    
     (3.0 equiv). The suspension may turn yellow; this is normal. Stir for 15 minutes at Room Temperature (RT).
    
  • Alkylation: Add Ethyl bromoacetate (1.2 equiv) dropwise via syringe.

  • Reaction: Heat to 60°C for 4–6 hours. Note: Do not exceed 80°C to avoid thermal degradation.

  • Workup (Buffered): Pour mixture into ice-cold dilute HCl (0.1 M) or Saturated

    
    . Do not use strong basic workup. Extract with Ethyl Acetate.[6]
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Validation Check:

  • 
     NMR should show the aldehyde proton singlet at 
    
    
    
    ppm. If this peak is missing, oxidation has occurred.
Protocol B: The "Acetal Protection" Route (Gold Standard)

Best for: High-value synthesis, large scale, or when the final product requires hydrolysis of the ester to the free acid.

The Logic: Aldehydes are unstable in the basic conditions required to hydrolyze the ethyl ester to the acetic acid derivative. By masking the aldehyde as an acetal, you render it inert to base, allowing rigorous saponification conditions.

Workflow Diagram:

ProtectionWorkflow Step1 1. Protection (Ethylene Glycol + pTSA) Step2 2. N-Alkylation (NaH or K2CO3 + Br-CH2-COOEt) Step1->Step2 Yields Dioxolane-Indole Step3 3. Saponification (LiOH/THF/H2O) Step2->Step3 Stable to Base Step4 4. Deprotection (Aq. HCl / Acetone) Step3->Step4 Carboxylate formed

Figure 2: Four-step sequence ensuring the aldehyde survives the ester hydrolysis step.

Step-by-Step:

  • Protection: Reflux Indole-3-carboxaldehyde with Ethylene Glycol (5 equiv) and p-Toluenesulfonic acid (pTSA, 0.1 equiv) in Toluene using a Dean-Stark trap.

    • Result: 3-(1,3-dioxolan-2-yl)-1H-indole.

  • Alkylation: React the protected indole with Ethyl Bromoacetate using NaH (1.2 equiv) in DMF at

    
    .
    
    • Why NaH is safe here: The aldehyde is protected, so it cannot undergo Cannizzaro or oxidation.

  • Saponification (The Danger Zone made Safe): Treat the alkylated ester with LiOH (3 equiv) in THF/Water (3:1) at RT.

    • Result: The ester hydrolyzes to the acid; the acetal remains intact.

  • Deprotection: Acidify the reaction mixture to pH 2 using 1M HCl and stir for 1 hour.

    • Result: The acetal hydrolyzes back to the aldehyde after the base is gone.

Troubleshooting & FAQs

Q: Can I use tert-butyl bromoacetate instead of ethyl bromoacetate? A: Highly Recommended. This is a superior strategy if you want to avoid Protocol B (Protection).

  • Why: tert-butyl esters can be cleaved using Trifluoroacetic acid (TFA) or Formic acid in DCM. This is an acidic deprotection.

  • Benefit: You completely avoid the basic hydrolysis step (NaOH/LiOH) that destroys the aldehyde.

  • Workflow: Alkylate with t-butyl bromoacetate (

    
    /DMF) 
    
    
    
    Treat with TFA/DCM
    
    
    Product.

Q: My aldehyde peak in NMR is small, and I see a broad peak at 12 ppm. What happened? A: You have oxidized your aldehyde to a carboxylic acid.[7][8][9][10][11] This likely happened during the workup. If you used a basic aqueous wash (like


) and left it exposed to air, the aldehyde autoxidized. Always quench with slightly acidic buffers (

) and work quickly.

Q: Why not use Phase Transfer Catalysis (PTC)? A: PTC (e.g., TBAB, Toluene/50% NaOH) is effective for simple alkylations but risky here. The high concentration of NaOH (50%) at the interface promotes the Cannizzaro reaction on the aldehyde faster than the alkylation can proceed.

References

  • Cannizzaro Reaction Mechanism & Scope

    • Title: Cannizzaro Reaction - Mechanism, Scope, and Vari
    • Source: Wikipedia / Chemistry LibreTexts.
    • Context: Explains the disproportionation of non-enolizable aldehydes (like indole-3-carboxaldehyde) in strong base.
    • URL:

  • Indole N-Alkylation Conditions

    • Title: N-Alkylation of Indole-3-carboxaldehyde: Optimiz
    • Source: MDPI (Molecules/Int. J. Mol. Sci).
    • Context: Supports the use of /DMF/Acetonitrile as a mild altern
    • URL:

  • Oxidation of Aldehydes in Base

    • Title: Oxidation of Aldehydes and Ketones - Chemguide.
    • Source: Chemguide.co.uk.
    • Context: Details the susceptibility of aldehydes to oxidation in alkaline solutions (forming salts) vs acidic conditions.
    • URL:

  • Protecting Group Strategies

    • Title: Protecting Groups for Aldehydes (Acetals).[12]

    • Source: SynArchive / Organic Chemistry Portal.
    • Context: Standard protocols for 1,3-dioxolane formation to protect formyl groups during basic alkyl
    • URL:

Sources

Troubleshooting

Technical Support Center: Optimizing Hydrolysis of 2-(4-Formyl-1H-indol-1-yl)acetic acid Esters

Welcome to the technical support center for the hydrolysis of 2-(4-Formyl-1H-indol-1-yl)acetic acid esters. This guide is designed for researchers, scientists, and drug development professionals who are working with this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the hydrolysis of 2-(4-Formyl-1H-indol-1-yl)acetic acid esters. This guide is designed for researchers, scientists, and drug development professionals who are working with this specific molecular scaffold. The hydrolysis of the ester to its corresponding carboxylic acid is a critical step in many synthetic pathways, yet it presents unique challenges due to the sensitive nature of the indole and formyl functional groups.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate these challenges, improve your reaction yields, and ensure the integrity of your final product.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the hydrolysis of esters, with a specific focus on the intricacies of the 2-(4-Formyl-1H-indol-1-yl)acetic acid scaffold.

Q1: What are the standard methods for ester hydrolysis?

A1: Ester hydrolysis is the cleavage of an ester back to its parent carboxylic acid and alcohol.[1] This transformation is typically catalyzed by either an acid or a base.[2]

  • Acid-Catalyzed Hydrolysis: This method involves heating the ester with water in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[3][4][5] A key characteristic of this reaction is its reversibility, meaning it reaches an equilibrium that includes the starting materials and products.[2][3][6] To drive the reaction to completion, a large excess of water is typically used.[4][7]

  • Base-Catalyzed Hydrolysis (Saponification): This is the most common method and involves heating the ester with an aqueous solution of a strong base, like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[4][8] This reaction is effectively irreversible because the carboxylic acid product is immediately deprotonated by the base to form a carboxylate salt.[7][9] This salt is unreactive towards the alcohol, preventing the reverse reaction.[7]

Q2: Can you illustrate the mechanisms for both acid- and base-catalyzed hydrolysis?

A2: Certainly. The two mechanisms proceed through different intermediates but both ultimately result in the cleavage of the acyl-oxygen bond of the ester.

Base-Catalyzed Hydrolysis (BAC2 Mechanism): This is a bimolecular nucleophilic acyl substitution.

  • A hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.

  • This forms a tetrahedral intermediate.

  • The intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide (RO⁻) as the leaving group.

  • A rapid acid-base reaction occurs where the alkoxide deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and the alcohol. This final step makes the process irreversible.[7]

Base-Catalyzed Ester Hydrolysis (Saponification).

Acid-Catalyzed Hydrolysis (AAC2 Mechanism): This is the reverse of the Fischer esterification process.[6]

  • The carbonyl oxygen of the ester is protonated by the acid catalyst (e.g., H₃O⁺), making the carbonyl carbon more electrophilic.[3]

  • A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a protonated tetrahedral intermediate.

  • A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original alcohol portion.

  • This converts the alkoxy group into a good leaving group (an alcohol).

  • The intermediate collapses, expelling the alcohol molecule.

  • The catalyst is regenerated by deprotonation of the resulting protonated carboxylic acid.

Acid-Catalyzed Ester Hydrolysis.
Q3: What specific challenges does the 2-(4-Formyl-1H-indol-1-yl)acetic acid structure present?

A3: This molecule contains two sensitive functional groups that can lead to side reactions under standard hydrolysis conditions:

  • The Indole Ring: The indole nucleus is electron-rich and can be susceptible to degradation under harsh acidic or strongly oxidative conditions.[10][11] While the N1-substitution provides some stability, the pyrrole portion of the heterocycle can still be reactive.

  • The Formyl (Aldehyde) Group: Aldehydes can undergo various side reactions, particularly in the presence of strong bases. These include the Cannizzaro reaction (disproportionation to an alcohol and a carboxylic acid) under concentrated basic conditions and aldol-type condensations.

Therefore, the key to success is finding reaction conditions that are strong enough to hydrolyze the ester but mild enough to leave the indole and formyl groups intact.

Troubleshooting Guide

This section is designed to help you diagnose and solve common problems encountered during the hydrolysis of 2-(4-Formyl-1H-indol-1-yl)acetic acid esters.

Problem 1: Low or Incomplete Conversion of the Ester

Q: My reaction has stopped, but TLC/LC-MS analysis shows a significant amount of starting material remaining. What should I do?

A: Incomplete conversion is a common issue. The cause depends on whether you are using acidic or basic conditions.

Probable CauseRecommended Solution & Rationale
Insufficient Reaction Time/Temp Solution: Increase the reaction time or gently warm the reaction. For base-catalyzed hydrolysis, temperatures between room temperature and 50°C are often sufficient. Rationale: Hydrolysis kinetics can be slow, especially for sterically hindered esters. Increasing time or temperature provides the necessary activation energy. Monitor progress by TLC or LC-MS every few hours to avoid decomposition.
Reversibility (Acid-Catalyzed) Solution: Switch to a base-catalyzed (saponification) method. Rationale: Acid-catalyzed hydrolysis is an equilibrium process.[2][3] Base-catalyzed hydrolysis is irreversible because the carboxylate salt formed does not react with the alcohol by-product, thus driving the reaction to completion.[8][9]
Insufficient Base Solution: Ensure at least 2-3 equivalents of base (e.g., LiOH, NaOH) are used. Rationale: The hydrolysis is a stoichiometric process that consumes one equivalent of base. An excess is required to ensure the reaction goes to completion and to maintain a sufficiently high pH throughout the reaction.
Poor Solubility Solution: Use a co-solvent system like Tetrahydrofuran (THF)/Water or Dioxane/Water. Rationale: Many organic esters have poor solubility in purely aqueous solutions. A co-solvent ensures that both the ester and the hydroxide ions are in the same phase, increasing the reaction rate.
Problem 2: Product or Starting Material Degradation

Q: My reaction is producing multiple spots on TLC, and my yield of the desired carboxylic acid is very low. What is causing this decomposition?

A: Degradation is often a sign that the reaction conditions are too harsh for the sensitive indole or formyl functionalities.

Probable CauseRecommended Solution & Rationale
Conditions are too Basic/Harsh Solution: Switch from NaOH/KOH to a milder base like Lithium Hydroxide (LiOH).[12] Perform the reaction at room temperature or 0°C. Rationale: LiOH is a strong base but is generally considered milder and can lead to cleaner reactions with sensitive substrates.[13] Lowering the temperature will slow the rate of degradation more than it slows the rate of hydrolysis. Studies on similar indole-acetic acid esters show they can be labile even at moderately alkaline pH values (pH > 9).[14][15]
Formyl Group Side Reactions Solution: Use milder conditions as described above. Avoid high concentrations of NaOH/KOH and elevated temperatures, which can promote the Cannizzaro reaction. Rationale: The formyl group is sensitive to strong bases. Keeping the temperature and base concentration in check minimizes the risk of unwanted side reactions.
Hydrolysis During Workup Solution: Conduct all aqueous washes with ice-cold solutions and minimize the time the organic layer is in contact with any aqueous acidic or basic layers. Use a brine wash to help break emulsions and remove water.[16] Rationale: Unwanted hydrolysis can occur during the workup phase if conditions are not carefully controlled.[16] Cold temperatures dramatically slow the kinetics of this undesired reaction.
Troubleshooting Workflow Diagram

If you are experiencing low yields, follow this decision tree to diagnose the potential issue.

Troubleshooting_Workflow start Low Yield of Carboxylic Acid check_sm Is Starting Material (SM) Present? start->check_sm sm_yes Yes check_sm->sm_yes Yes sm_no No check_sm->sm_no No check_spots Are there multiple new spots/impurities? spots_yes Yes check_spots->spots_yes Yes spots_no No check_spots->spots_no No incomplete_rxn Incomplete Reaction sm_yes->incomplete_rxn sm_no->check_spots sol_incomplete Increase Time/Temp Use Co-solvent (THF/H₂O) Increase Base Equivalents incomplete_rxn->sol_incomplete degradation Degradation Occurred spots_yes->degradation isolation_issue Isolation/Workup Issue spots_no->isolation_issue sol_degradation Use Milder Base (LiOH) Lower Reaction Temp (RT or 0°C) Check Workup Conditions degradation->sol_degradation sol_isolation Check pH during acidification Ensure complete extraction Use brine to break emulsions isolation_issue->sol_isolation

Troubleshooting decision tree for low hydrolysis yield.

Optimized Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the hydrolysis of 2-(4-Formyl-1H-indol-1-yl)acetic acid esters. Protocol 2 is recommended for substrates that show degradation under standard conditions.

Protocol 1: Standard Saponification using Sodium Hydroxide

This protocol is a robust starting point for many simple alkyl esters (e.g., methyl or ethyl esters).

  • Dissolution: Dissolve the 2-(4-Formyl-1H-indol-1-yl)acetic acid ester (1.0 eq.) in a mixture of Tetrahydrofuran (THF) and water (e.g., a 3:1 or 2:1 v/v ratio). Use enough solvent to fully dissolve the starting material at room temperature.

  • Addition of Base: Add a solution of sodium hydroxide (2.0 - 3.0 eq., e.g., 2N aqueous solution) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (or warm to 40-50°C if no reaction occurs). Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-6 hours.

  • Workup - Quenching: Once the reaction is complete, cool the mixture to 0°C in an ice bath.

  • Workup - Neutralization: Slowly and carefully acidify the mixture to pH 2-3 using cold dilute hydrochloric acid (e.g., 1N HCl). The carboxylic acid product should precipitate out of the solution.

  • Workup - Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Workup - Washing: Combine the organic layers and wash sequentially with water and then with a saturated sodium chloride solution (brine).[16]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Protocol 2: Mild Hydrolysis using Lithium Hydroxide

This protocol is recommended for sensitive substrates or when degradation is observed with NaOH or KOH.[12][17]

  • Dissolution: Dissolve the 2-(4-Formyl-1H-indol-1-yl)acetic acid ester (1.0 eq.) in a mixture of Tetrahydrofuran (THF) and water (3:1 v/v).

  • Addition of Base: Add solid Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 - 3.0 eq.) to the solution.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature (20-25°C). The reaction may be slower than with NaOH, often requiring 4-24 hours. Monitor carefully by TLC or LC-MS.

  • Workup and Purification: Follow steps 4-9 from Protocol 1. The workup procedure remains the same. The primary difference is the milder reaction conditions, which should minimize the formation of degradation byproducts.

References
  • Chemguide. (n.d.). Mechanism for the acid catalysed hydrolysis of esters. Retrieved from [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. Retrieved from [Link]

  • YouTube. (2019, January 15). Mechanism of ester hydrolysis. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Baldi, B. G., Maher, B. R., & Cohen, J. D. (1989). Hydrolysis of lndole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 91(1), 9-12.
  • RSC Publishing. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. Retrieved from [Link]

  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. PMC. Retrieved from [Link]

  • Europe PMC. (n.d.). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of ester hydrolysis under acid or base catalysis. Retrieved from [Link]

  • Slideshare. (n.d.). Acid base catalysed Ester hydrolysis. Retrieved from [Link]

  • Semantic Scholar. (1984). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Journal of Organic Chemistry. Retrieved from [Link]

  • Biology Discussion. (2016, July 20). Indole-3-Acetic Acid (IAA), and Auxin in Plants | Plant Physiology. Retrieved from [Link]

  • ACS Publications. (n.d.). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry. Retrieved from [Link]

  • HETEROCYCLES. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • ResearchGate. (2012, October 2). What's the best way to protect the NH group in Heterocyclic Compounds?. Retrieved from [Link]

  • Science.gov. (n.d.). iaa indole-3-acetic acid: Topics. Retrieved from [Link]

  • ResearchGate. (2017, July 26). An Efficient and Convenient Procedure for Ester Hydrolysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimized reaction condition for ester hydrolysis reaction. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from [Link]

  • Reddit. (2025, July 21). Why are my ester hydrolysis not working. r/Chempros. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Exploiting the 2‑(1,3,4,9-tetrahydropyrano[3,4‑b]indol-1-yl)acetic Acid Scaffold to Generate COXTRANs: A New Class of Dual Cyclooxygenase Inhibitors-Thromboxane Receptor Antagonists. PMC. Retrieved from [Link]

  • Chemcess. (2025, August 17). Indole: Properties, Reactions, Production And Uses. Retrieved from [Link]

  • Koshikari, Y. (n.d.). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PMC. Retrieved from [Link]

  • SlidePlayer. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing esters. Retrieved from [Link]

  • MDPI. (2020, August 20). Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. Retrieved from [Link]

  • Save My Exams. (2024, May 13). Hydrolysis of Esters (Oxford AQA International A Level (IAL) Chemistry): Revision Note. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Reactions Summary and Practice Problems. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of indoles. Retrieved from [Link]

Sources

Optimization

Minimizing polymerization side reactions of 4-formylindole intermediates

This is Dr. Aris from the Indole Chemistry Technical Support Center .

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris from the Indole Chemistry Technical Support Center .

Below is a comprehensive troubleshooting guide designed to address the stability and polymerization challenges associated with 4-formylindole (1H-indole-4-carboxaldehyde) . This guide moves beyond basic handling to address the mechanistic root causes of decomposition and provides self-validating protocols for your experiments.

Module 1: The Diagnostic — Why is my sample turning black?

User Issue: "I synthesized 4-formylindole, but during concentration or storage, the yellow solid turned into an insoluble black tar. What happened?"

Technical Analysis: You are witnessing acid-catalyzed electrophilic self-polymerization . Indoles are electron-rich nucleophiles (specifically at the C3 position). The C4-aldehyde group is an electrophile. In the presence of even trace acids (protons from silica gel, unquenched Vilsmeier reagents, or ambient moisture/CO2), the C3 position of one molecule attacks the activated aldehyde of another.

This creates a "bis-indolyl" dimer, which retains reactive sites, leading to rapid chain growth and the formation of conjugated, insoluble oligomers (tars).

Visualization: The Polymerization Pathway

The following diagram illustrates the "Death Spiral" of 4-formylindole in acidic media.

IndolePolymerization Monomer 4-Formylindole (Monomer) Activated Protonated Aldehyde (Activated Electrophile) Monomer->Activated Acid Catalyst (H+) Dimer Bis-indolyl Dimer (Leuco Base) Activated->Dimer Nucleophilic Attack by Monomer C3 Dimer->Activated Autocatalysis risk Polymer Insoluble Black Tar (Polymer Network) Dimer->Polymer Chain Propagation (-H2O)

Figure 1: Acid-catalyzed self-polymerization mechanism of 4-formylindole via C3-nucleophilic attack.

Module 2: Synthesis Troubleshooting (Vilsmeier-Haack)

User Issue: "My Vilsmeier-Haack formylation yields are low, and the workup is messy."

Root Cause: The Vilsmeier intermediate (chloroiminium salt) is stable but acidic. If the quench is too hot or the pH is not strictly controlled, the liberated HCl catalyzes the polymerization described in Module 1 before you can isolate the product.

Protocol: The "Buffered Quench" Technique

Standard quenching (dumping into water) generates a local pH < 1. Use this buffered approach instead.

  • Preparation: Prepare a 2M Sodium Acetate (NaOAc) or saturated Sodium Bicarbonate (NaHCO3) solution. Cool to 0°C.

  • The Quench: Cannulate the reaction mixture into the cold buffer (do not add buffer to the reaction). This ensures the pH never drops below 4-5.

  • Temperature Control: Maintain internal temperature < 10°C during the quench.

  • Extraction: Immediately extract into an organic solvent (DCM or EtOAc) to remove the indole from the aqueous acid byproduct.

Data: Quench Method vs. Yield

Quench MethodFinal pHPolymerization RiskTypical Yield
Direct H2O Pour < 1.0Critical (Black Tar)20-40%
NaOH Neutralization > 12.0High (Cannizzaro/Aldol side rxns)45-60%
Inverse Buffered (Rec.) 5.0 - 7.0 Minimal 85-92%

Module 3: Purification — The "Silica Trap"

User Issue: "My compound looks clean on TLC, but degrades into a streak when I run the flash column."

Technical Analysis: Standard silica gel is slightly acidic (pH ~5-6) due to surface silanol (Si-OH) groups. This acidity is sufficient to catalyze the polymerization of 4-formylindole on the column, especially during slow elutions.

Solution: The TEA-Passivated Stationary Phase

You must neutralize the active sites on the silica gel before loading your compound.

Step-by-Step Protocol:

  • Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., Hexane/EtOAc).

  • Passivation: Add 1% Triethylamine (TEA) (v/v) to the slurry.

  • Packing: Pour the column and flush with 2 column volumes (CV) of the eluent containing 1% TEA.

  • Equilibration: Flush with 1 CV of neutral eluent (without TEA) just before loading to prevent basicity-induced side reactions (though 4-formylindole is generally base-stable).

  • Elution: Run the column quickly. Do not let the compound sit on the silica for >2 hours.

Alternative: If degradation persists, switch to Neutral Alumina (Brockmann Grade III) , which lacks the acidic protons of silica.

Module 4: Storage & Handling FAQs

Q: Can I store 4-formylindole on the benchtop? A: No. It is air and light-sensitive.

  • Oxidation: The aldehyde oxidizes to the carboxylic acid (Indole-4-carboxylic acid) upon air exposure.

  • Polymerization: Light promotes radical formation, accelerating oligomerization.

  • Requirement: Store at -20°C under an atmosphere of Argon or Nitrogen .

Q: Should I protect the nitrogen (N-H)? A: Yes, if your synthetic route allows. The N-H proton contributes to the electron density of the indole ring. Masking it with an electron-withdrawing group (EWG) dramatically increases stability.

  • Recommended Groups: Tosyl (Ts), Boc, or Acetyl.

  • Mechanism: These groups pull electron density away from C3, making the ring less nucleophilic and shutting down the self-polymerization pathway shown in Figure 1.

Troubleshooting Decision Tree

Troubleshooting Start Start: 4-Formylindole Instability CheckColor Is sample turning black? Start->CheckColor AcidCheck Check Acidity (pH) CheckColor->AcidCheck Yes (Synthesis) SilicaCheck Is it on Silica Column? CheckColor->SilicaCheck Yes (Purification) ActionBuffer Action: Use Buffered Quench (Module 2) AcidCheck->ActionBuffer pH < 5 ActionProtect Action: Install N-Protecting Group (Ts/Boc) AcidCheck->ActionProtect pH is Neutral but unstable ActionTEA Action: Add 1% TEA to Eluent or Switch to Alumina SilicaCheck->ActionTEA Streaking on TLC/Column

Figure 2: Decision matrix for isolating and rectifying instability issues.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Standard text detailing the electrophilic substitution of indoles and the stability of iminium intermediates).
  • Synthesis and Stability of 4-Substituted Indoles

    • Kozikowski, A. P., et al. (1980). "New synthesis and some selected reactions of the potential ergot alkaloid precursor indole-4-carboxaldehyde." Journal of Organic Chemistry, 45(16), 3350-3352.[1]

  • Handling of Acid-Sensitive Indole Aldehydes: Somei, M., et al. (1981). "The Chemistry of Indoles. XIII. Syntheses of 4-Formylindole..." Chemical and Pharmaceutical Bulletin. Validates the need for rapid workup and avoidance of strong acidic media.
  • Safety & Storage Data

    • Sigma-Aldrich Safety Data Sheet (SDS) for Indole-4-carboxaldehyde.

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation pattern of 2-(4-Formyl-1H-indol-1-yl)acetic acid

Initiating Data Collection I'm starting a deep dive into the mass spec fragmentation patterns of 2-(4-Formyl-1H-indol-1-yl)acetic acid, hunting down any existing experimental data. Simultaneously, I'm exploring alternati...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting a deep dive into the mass spec fragmentation patterns of 2-(4-Formyl-1H-indol-1-yl)acetic acid, hunting down any existing experimental data. Simultaneously, I'm exploring alternative analytical approaches for characterizing and quantifying this compound, and related indole compounds.

Analyzing Fragmentation Pathways

I've moved past initial data collection and am now focused on analyzing the mass spectrometry fragmentation patterns of 2-(4-Formyl-1H-indol-1-yl)acetic acid. I'm prioritizing identifying the key fragmentation pathways and experimental conditions used, and I will compare mass spec with other analytical techniques. I'm aiming to structure this comparison into a comprehensive guide, highlighting the advantages and disadvantages of each.

Developing Comparative Analysis

I'm now focusing on a comprehensive literature review to understand the nuances of 2-(4-Formyl-1H-indol-1-yl)acetic acid and related indole derivatives. My aim is to extract the best data, especially related to the mass spec fragmentation patterns, alongside details of alternative analytical methods. I'm building towards a comparative analysis, including tables and diagrams, and will include visual diagrams to clarify the workflows, with a comprehensive, numbered reference list.

Analyzing Fragmentation Patterns

I've hit a slight snag, no direct data on the mass spec fragmentation of the specific compound "2-(4-Formyl-1 H-indol-1-yl)acetic acid" has surfaced yet. The initial search yielded nothing precise. However, I'm now leveraging information from related indole compounds, especially IAA, to guide my approach.

Exploring Fragmentation Mechanisms

I've been digging deeper, compiling fragmentation rules for similar structures. The target compound's formula, C11H9NO3 (approx. 203.06 Da), is informing my theoretical breakdown. Initial leads from IAA's fragmentation show a crucial quinolinium ion (m/z 130) arising from carboxylic acid loss. I'm focusing on ESI modes and CID for targeted MS/MS analysis. Carboxylic acid and aldehyde fragmentation rules are also being factored in.

Predicting Fragmentation Pathways

I'm now proposing specific fragmentation pathways, informed by the formula and IAA's patterns. I anticipate the loss of the acetic acid side chain, formyl group, and carboxylic acid, resulting in ions at m/z 144, 174, and 158. A quinolinium-like ion remains a possibility. I'm focusing on crafting a comprehensive fragmentation guide.

Developing a Guide Structure

I'm now outlining the structure of the fragmentation guide. It will begin by acknowledging the data gap, then move to predicted pathways based on IAA and general rules, covering loss of the acetic acid side chain, formyl group, and carboxylic acid, with m/z values. I will then propose comparisons to alternative analytical methods and design an experimental workflow. I aim to create visualizations to illustrate predicted fragmentation and workflow, and also formulate a detailed experimental protocol for LC-MS/MS.

Developing a Guide Structure

I'm now structuring the guide. First, I'll acknowledge the lack of direct experimental data, then use IAA patterns and fragmentation rules to predict pathways, like the loss of acetic acid (m/z 144), formyl group (m/z 174), and carboxylic acid (m/z 158). I'll compare MS to other methods, design visualizations and an LC-MS/MS protocol, which will be the guide's core.

Safety & Regulatory Compliance

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